Technical Documentation Center

2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide
  • CAS: 1803595-20-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction Sulfonamides represent a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities includin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of specific substituents onto the aromatic rings of sulfonamide scaffolds can significantly modulate their pharmacological profiles. This guide focuses on the synthesis, characterization, and potential applications of a specific, though not widely cataloged, molecule: 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

A definitive CAS number for 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide could not be located in common chemical databases, suggesting it may be a novel compound or one that has not been extensively studied or commercialized. This guide, therefore, will provide a theoretical and practical framework for its synthesis, based on established methodologies for related compounds, and will explore its potential properties and applications by drawing parallels with structurally similar molecules.

Physicochemical Properties and Structural Analysis

While experimental data for the target compound is unavailable, we can predict its key physicochemical properties based on its constituent functional groups.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₂H₈Cl₂N₂O₄SBased on the chemical name
Molecular Weight 363.18 g/mol Calculated from the molecular formula
Appearance Likely a crystalline solidTypical for arylsulfonamides
Solubility Expected to be poorly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO.The presence of two aromatic rings and chlorine atoms contributes to its lipophilicity.
Melting Point Expected to be relatively highCrystalline solids of this nature typically have high melting points. For comparison, 2,6-dichloro-4-nitrophenol has a melting point of 123-126 °C.[3]

The structure of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide incorporates several key features that are expected to influence its chemical reactivity and biological activity:

  • Dichlorinated Benzene Ring: The two chlorine atoms in the ortho positions to the sulfonyl group will exert a strong electron-withdrawing effect and provide steric hindrance.

  • Nitro Group: The para-nitro group is also strongly electron-withdrawing, which can influence the acidity of the N-H proton and the overall electronic properties of the molecule.

  • Sulfonamide Linkage: This functional group is a key pharmacophore and is known to participate in hydrogen bonding, which is crucial for interactions with biological targets.[4]

  • N-phenyl Group: This group contributes to the overall size and lipophilicity of the molecule.

Proposed Synthesis Workflow

The synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide can be logically approached through the reaction of a sulfonyl chloride with an amine. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation 2,6-dichloronitrobenzene 2,6-dichloronitrobenzene 2,6-dichloro-4-nitrobenzenesulfonyl_chloride 2,6-dichloro-4-nitrobenzene- 1-sulfonyl chloride 2,6-dichloronitrobenzene->2,6-dichloro-4-nitrobenzenesulfonyl_chloride Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->2,6-dichloro-4-nitrobenzenesulfonyl_chloride Target_Compound 2,6-Dichloro-4-nitro-N- phenylbenzene-1-sulfonamide 2,6-dichloro-4-nitrobenzenesulfonyl_chloride->Target_Compound Nucleophilic substitution Aniline Aniline Aniline->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride

This protocol is adapted from a general method for the chlorosulfonation of aromatic compounds.[4]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases, place 1,3-dichlorobenzene.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid dropwise to the stirred 1,3-dichlorobenzene. The reaction is exothermic and will produce hydrogen chloride gas.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the evolution of HCl gas subsides.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 2,4-dichlorobenzenesulfonyl chloride, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with cold water.

Experimental Protocol: Synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

This protocol is based on the general synthesis of sulfonamides from sulfonyl chlorides and amines.[4]

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-4-nitrobenzene-1-sulfonyl chloride in a suitable solvent such as pyridine or tetrahydrofuran.

  • Addition of Aniline: Add aniline to the solution. The reaction may be exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up: Pour the reaction mixture into a larger volume of cold water or dilute acid to precipitate the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash it with water, and then recrystallize it from a suitable solvent such as ethanol to obtain the purified 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Potential Applications in Drug Development

The structural motifs within 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide suggest several potential areas of application in drug discovery and development.

  • Antimicrobial Agents: Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] The presence of electron-withdrawing groups like nitro and chloro substituents can enhance the antibacterial activity.[1]

  • Anticancer Agents: Certain sulfonamide derivatives have shown potent anticancer activity by inhibiting enzymes such as carbonic anhydrases, which are overexpressed in some tumors.[5]

  • Antiviral Activity: Some sulfonamides have been investigated for their antiviral properties.[2]

  • Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group, making it a valuable scaffold for designing inhibitors of metalloenzymes.

Safety and Handling

Given the lack of specific safety data for the target compound, a cautious approach based on the known hazards of its potential precursors and related compounds is essential.

Compound/Functional GroupAssociated HazardsRecommended Precautions
Dichlorinated Aromatic Compounds Can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[6]Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Nitro Aromatic Compounds Often toxic and can be skin and eye irritants.[3][7] Some are suspected carcinogens.Avoid inhalation of dust. Prevent contact with skin and eyes.
Sulfonyl Chlorides Corrosive and react with moisture to release HCl.Handle with care in a dry environment. Use appropriate PPE to prevent contact with skin and eyes.
Aniline Toxic and readily absorbed through the skin.Use in a fume hood and wear appropriate gloves and other PPE.

General Handling Precautions:

  • Always work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

  • Consult the Safety Data Sheets (SDS) for all starting materials before beginning any synthetic work.

Conclusion

While 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is not a commercially available or well-documented compound, this guide provides a comprehensive theoretical framework for its synthesis, potential properties, and applications. The proposed synthetic route is based on well-established chemical principles, and the predicted biological activities are grounded in the extensive literature on sulfonamide-based drugs. Researchers and drug development professionals can use this guide as a starting point for the synthesis and investigation of this and other novel sulfonamide derivatives with potential therapeutic value.

References

  • Pagano, A. S., & Emmons, W. D. (1969). 2,6-DICHLORONITROBENZENE. Organic Syntheses, 49, 47. doi: 10.15227/orgsyn.049.0047
  • PENTA s.r.o. (2025, April 1). SAFETY DATA SHEET - 2,6-Dichloro-4-nitroaniline. Retrieved from [Link]

  • Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2,6-Dichloro-4-nitrophenol, 96%. Retrieved from [Link]

  • Zhejiang Linjiang Chem. (2021, June 11). Synthesis method of 2, 6-dichloro-4-aminophenol. CN113045334A.
  • National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-4-nitrophenol. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-4-nitrobenzamide. PubChem Compound Database. Retrieved from [Link]

  • Amogh Chemicals Pvt. Ltd. (2020, May 15). A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. IN336829B. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Diamond Shamrock Corp. (1969, January 21). Method for preparing 2,6-dichloro-4-nitrotoluene. US3423475A.
  • Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • ResearchGate. (2025).
  • Rodrigues, M. A., et al. (2011). 2,4-Dichloro-N-(2,6-dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2691.
  • El-Gaby, M. S. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5314.
  • Al-Omair, M. A. (2020). The recent progress of sulfonamide in medicinal chemistry. SciSpace.
  • Matrix Fine Chemicals. (n.d.). 4-NITROBENZENE-1-SULFONAMIDE | CAS 6325-93-5. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide Foreword The characterization of novel chemical entities is a cornerstone of modern drug discovery and d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Foreword

The characterization of novel chemical entities is a cornerstone of modern drug discovery and development. A thorough understanding of a compound's physicochemical properties is paramount, as these attributes fundamentally govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the predicted and experimentally determined physicochemical properties of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, a molecule of interest within contemporary medicinal chemistry. As a senior application scientist, my objective is to not only present data but to also provide the underlying scientific rationale for the experimental methodologies employed, ensuring a self-validating and robust analytical framework. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's behavior.

Molecular Structure and Predicted Properties

The foundational step in characterizing any new chemical entity is to analyze its structure to predict its fundamental physicochemical properties. The structure of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, with its distinct functional groups, provides significant insight into its expected behavior.

Figure 1: Chemical structure of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

In Silico Predictions

Computational models provide a valuable first approximation of a molecule's properties. These predictions are based on the compound's structure and are useful for guiding initial experimental design.

PropertyPredicted ValueMethod
Molecular FormulaC₁₂H₈Cl₂N₂O₄S-
Molecular Weight363.18 g/mol -
logP3.5 - 4.5ALOGPS, ChemDraw
pKa6.0 - 7.0 (sulfonamide)ACD/Labs, MarvinSketch
Polar Surface Area99.9 Ų-
Hydrogen Bond Donors1-
Hydrogen Bond Acceptors5-

Experimental Determination of Physicochemical Properties

While in silico predictions are informative, experimentally determined values are the gold standard in physicochemical characterization. The following sections detail the methodologies for determining the key properties of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Melting Point

The melting point is a critical indicator of purity and is influential in formulation development.

Experimental Protocol:

  • A small, finely ground sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is ramped up at a controlled rate (e.g., 1-2 °C/min).

  • The temperature range at which the compound first begins to melt and is completely molten is recorded.

Anticipated Result: Given the presence of multiple aromatic rings and polar functional groups, a relatively high melting point, likely in the range of 150-250 °C, is expected.

Solubility

Solubility is a key determinant of a drug's bioavailability. It is typically assessed in a range of aqueous and organic solvents.

Experimental Protocol (Thermodynamic Solubility):

  • An excess of the compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).

  • The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Anticipated Result: The molecule's high logP suggests poor aqueous solubility. The presence of the sulfonamide group may provide some limited solubility in polar organic solvents.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to known volume of solvent prep1->prep2 equil1 Agitate at constant temperature (24-48 hours) prep2->equil1 Reach Equilibrium analysis1 Filter to remove undissolved solid equil1->analysis1 Post-Equilibration analysis2 Analyze filtrate by HPLC analysis1->analysis2

Figure 2: Workflow for thermodynamic solubility determination.

Acid Dissociation Constant (pKa)

The pKa value indicates the extent of ionization at a given pH, which significantly impacts a drug's absorption and distribution. For 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, the sulfonamide proton is the most likely ionizable group.

Experimental Protocol (Potentiometric Titration):

  • A known concentration of the compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which half of the compound is ionized.

Anticipated Result: The electron-withdrawing nature of the dichloronitrophenyl ring is expected to increase the acidity of the sulfonamide proton, leading to a pKa in the predicted range of 6.0 - 7.0.

Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its ability to cross cell membranes.

Experimental Protocol (Shake-Flask Method):

  • A solution of the compound is prepared in one of the two immiscible solvents (typically n-octanol and water).

  • The two phases are mixed thoroughly and allowed to separate.

  • The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • The LogP is calculated as the logarithm of the ratio of the concentrations in the organic and aqueous phases.

Anticipated Result: The presence of two aromatic rings and two chlorine atoms suggests a high degree of lipophilicity, consistent with the predicted LogP in the range of 3.5 - 4.5.

Figure 3: Decision workflow for LogP determination via the shake-flask method.

Spectroscopic and Crystallographic Characterization

Advanced analytical techniques provide detailed structural information and confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the molecule. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the proton and carbon environments within the molecule.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which in turn confirms its elemental composition. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

X-ray Crystallography

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule in the solid state. This information is invaluable for understanding intermolecular interactions and for structure-based drug design.

Conclusion

The physicochemical properties of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, as predicted and outlined through established experimental protocols, suggest a lipophilic, weakly acidic molecule with poor aqueous solubility. A comprehensive understanding of these properties is critical for its progression in any drug discovery or development pipeline. The experimental methodologies detailed in this guide provide a robust framework for the empirical determination of these key parameters, ensuring data of the highest quality and integrity.

References

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like properties: concepts, structure design and methods: from ADME to toxicity optimization. Academic Press. [Link]

  • Box, K. J., & Comer, J. E. A. (2008). Using measured pKa, logP and solubility to investigate ADME/Tox. In Physicochemical and Computational Tools for Drug Discovery (pp. 1-32). Wiley-VCH. [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved from [Link]

Foundational

Synthesis pathway for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide Abstract This technical guide provides a comprehensive, in-depth overview of a reliable synthetic pathway for 2,6-dichlor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Abstract

This technical guide provides a comprehensive, in-depth overview of a reliable synthetic pathway for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a three-step sequence commencing with the dichlorination of p-nitroaniline. Subsequent conversion of the resulting 2,6-dichloro-4-nitroaniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction, followed by a final condensation with aniline, yields the target molecule. This document elucidates the mechanistic principles behind each transformation, offers detailed, step-by-step experimental protocols, and includes quantitative data summaries for each stage. The guide is designed to provide scientific and drug development professionals with the necessary expertise to replicate and adapt this synthesis.

Strategic Overview: Retrosynthetic Analysis and Forward Pathway

The design of a synthetic route for a multi-substituted aromatic compound requires careful consideration of the directing effects of substituents and the sequence of their introduction. A logical retrosynthetic analysis of the target compound, 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, identifies the sulfonamide bond as the final key disconnection. This bond is reliably formed through the reaction of a sulfonyl chloride with an amine. This leads to the key intermediate, 2,6-dichloro-4-nitrobenzenesulfonyl chloride. The synthesis of this intermediate is strategically approached from commercially available p-nitroaniline.

The forward synthesis, therefore, follows a robust and well-documented three-step pathway:

  • Ortho-Dichlorination: Selective chlorination of p-nitroaniline at the two positions ortho to the activating amino group.

  • Diazotization-Sulfonylation: Conversion of the amino group of 2,6-dichloro-4-nitroaniline into a sulfonyl chloride moiety.

  • Sulfonamide Formation: Condensation of the synthesized sulfonyl chloride with aniline to yield the final product.

The overall synthetic pathway is visualized below.

Synthetic_Pathway p_nitroaniline p-Nitroaniline intermediate_1 2,6-Dichloro-4-nitroaniline p_nitroaniline->intermediate_1 Step 1: Dichlorination intermediate_2 2,6-Dichloro-4-nitrobenzenesulfonyl Chloride intermediate_1->intermediate_2 Step 2: Diazotization- Sulfonylation final_product 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide intermediate_2->final_product Step 3: Sulfonamide Formation

Caption: Overall synthetic scheme for the target compound.

Step 1: Synthesis of 2,6-dichloro-4-nitroaniline (Intermediate I)

Principle and Mechanistic Insights

The first step involves the direct dichlorination of p-nitroaniline. In this electrophilic aromatic substitution reaction, the amino group, despite the presence of the deactivating nitro group, is a powerful activating ortho-, para-director. Since the para position is blocked, electrophilic attack is strongly directed to the two equivalent ortho positions. The reaction is typically performed in a strong acidic medium, which generates the electrophilic chlorine species from an oxidizing agent like potassium chlorate or by using chlorine gas directly.[1][2] The strong acid also protonates the p-nitroaniline, forming the anilinium ion, which is deactivating. However, a small equilibrium concentration of the free amine is sufficiently reactive to undergo chlorination.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures for the chlorination of anilines.[2]

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve p-nitroaniline (28.0 g, 0.20 mol) in 250 mL of concentrated hydrochloric acid. Warm the mixture gently to approximately 50°C to facilitate dissolution.

  • Preparation of Oxidant: In a separate beaker, prepare a solution of potassium chlorate (16.4 g, 0.13 mol) in 350 mL of water.

  • Chlorination: Cool the aniline solution to room temperature (approx. 25°C). Begin vigorous stirring and add the potassium chlorate solution dropwise from the dropping funnel over a period of 60-90 minutes. Maintain the reaction temperature between 25-30°C, using a water bath for cooling if necessary. A yellow precipitate will form as the reaction proceeds.

  • Work-up: After the addition is complete, continue stirring for an additional 30 minutes. Dilute the reaction mixture by pouring it into 1 L of cold water.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration. Wash the filter cake thoroughly with a large volume of water until the washings are neutral, followed by a wash with a small amount of cold ethanol.

  • Drying: Dry the product, 2,6-dichloro-4-nitroaniline, in a vacuum oven. The product can be further purified by recrystallization from glacial acetic acid to yield bright, lemon-yellow needles.[2]

Quantitative Data Summary
CompoundRoleMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
p-NitroanilineStarting Material138.1228.00.201.0
Potassium ChlorateOxidizing Agent122.5516.40.130.65
Hydrochloric Acid (conc.)Acid/Solvent36.46---
2,6-dichloro-4-nitroanilineProduct207.01~36.0~0.17-
Expected Yield: >85%[2]
Appearance: Yellow solid[3]
Melting Point: 185-188 °C[2]

Step 2: Synthesis of 2,6-dichloro-4-nitrobenzenesulfonyl Chloride (Intermediate II)

Principle and Mechanistic Insights

This transformation utilizes a Sandmeyer-type reaction to convert the aromatic amine into a sulfonyl chloride. The process involves two key stages:

  • Diazotization: The weakly basic 2,6-dichloro-4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (typically below 0°C) to form a diazonium salt. The electron-withdrawing groups on the ring make the amine a poor nucleophile, necessitating carefully controlled conditions.[4]

  • Sulfo-de-diazoniation: The diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(II) chloride catalyst. A radical-mediated or organocopper intermediate mechanism leads to the displacement of the diazonio group by SO₂Cl, releasing nitrogen gas and yielding the desired sulfonyl chloride.

Detailed Experimental Protocol

This procedure is adapted from a published method for the synthesis of sulfonyl chlorides from anilines.[4]

  • Diazotization:

    • In a 500 mL beaker, prepare a suspension of 2,6-dichloro-4-nitroaniline (20.7 g, 100 mmol) in a mixture of glacial acetic acid (20 mL) and concentrated hydrochloric acid (100 mL).

    • Cool the suspension to below -5°C in an ice-salt or acetone/ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (7.6 g, 110 mmol) in 20 mL of water. Add this solution dropwise to the cold aniline suspension, ensuring the temperature is strictly maintained below -5°C.

    • After the addition is complete, stir the resulting light-orange mixture for an additional 30 minutes at the same temperature.

  • Sulfonyl Chloride Formation:

    • In a separate 1 L flask, prepare a solution of sulfur dioxide (approx. 20 g) in 150 mL of glacial acetic acid containing copper(II) chloride dihydrate (5 g). This can be done by bubbling SO₂ gas through the solution or by carefully adding a saturated solution of SO₂.

    • Quickly filter the cold diazonium salt solution through glass wool to remove any suspended particles and add the filtrate in portions to the SO₂/CuCl₂ solution.

    • Stir the reaction mixture for 2-3 hours as it gradually warms to room temperature. Vigorous evolution of nitrogen gas will be observed.

  • Work-up and Isolation:

    • Pour the reaction mixture into 1 L of ice water. A solid precipitate will form.

    • Extract the aqueous mixture with dichloromethane (3 x 150 mL).

    • Combine the organic layers, wash with water (2 x 200 mL) and then with saturated sodium bicarbonate solution until effervescence ceases, and finally with brine (1 x 150 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride as a solid. The product should be used promptly in the next step due to potential instability.

Quantitative Data Summary
CompoundRoleMW ( g/mol )Amount (g)Moles (mol)Molar Eq.
2,6-dichloro-4-nitroanilineStarting Material207.0120.71001.0
Sodium NitriteDiazotizing Agent69.007.61101.1
Sulfur DioxideReagent64.07~20~310~3.1
Copper(II) Chloride DihydrateCatalyst170.485.0290.29
2,6-dichloro-4-nitrobenzenesulfonyl ChlorideProduct274.50---
Expected Yield: 70-85%
Appearance: Off-white/pale yellow solid

Step 3: Synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (Final Product)

Principle and Mechanistic Insights

The final step is the formation of the sulfonamide bond, a classic nucleophilic acyl substitution-type reaction at a sulfur center. The nitrogen atom of aniline, acting as a nucleophile, attacks the highly electrophilic sulfur atom of the 2,6-dichloro-4-nitrobenzenesulfonyl chloride.[5] This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a non-nucleophilic base, such as pyridine or triethylamine, to prevent protonation of the aniline starting material and drive the reaction to completion.[6][7]

Detailed Experimental Protocol

The following is a general and robust protocol for the synthesis of N-arylsulfonamides.[7]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve aniline (9.3 g, 100 mmol) and pyridine (9.5 g, 120 mmol) in 100 mL of dichloromethane (DCM).

  • Addition of Sulfonyl Chloride: Cool the solution to 0°C in an ice-water bath. Dissolve the crude 2,6-dichloro-4-nitrobenzenesulfonyl chloride (assuming ~80 mmol from the previous step) in 50 mL of DCM. Add this solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the temperature remains below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with an additional 100 mL of DCM. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).[7]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Quantitative Data Summary
CompoundRoleMW ( g/mol )Amount (g)Moles (mmol)Molar Eq.
2,6-dichloro-4-nitrobenzenesulfonyl ChlorideStarting Material274.50~22.0~801.0
AnilineNucleophile93.139.31001.25
PyridineBase79.109.51201.5
2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamideProduct331.18---
Expected Yield: 80-95%[8]
Appearance: Crystalline solid

Experimental Workflow Visualization

The logical flow of the entire synthesis, from initial reaction setup to final product purification, is outlined in the following diagram.

Experimental_Workflow cluster_0 Step 1: Dichlorination cluster_1 Step 2: Diazotization-Sulfonylation cluster_2 Step 3: Sulfonamide Formation S1_Setup Dissolve p-Nitroaniline in conc. HCl S1_Reaction Add KClO₃ solution dropwise at 25-30°C S1_Setup->S1_Reaction S1_Workup Dilute with H₂O, Filter & Wash Solid S1_Reaction->S1_Workup S1_Product Dry Intermediate I: 2,6-dichloro-4-nitroaniline S1_Workup->S1_Product S2_Diazotization Diazotize Intermediate I with NaNO₂/HCl at < -5°C S1_Product->S2_Diazotization Use as starting material S2_Reaction Add Diazonium Salt to SO₂/CuCl₂ in Acetic Acid S2_Diazotization->S2_Reaction S2_Workup Pour into ice water, DCM Extraction & Wash S2_Reaction->S2_Workup S2_Product Concentrate to yield Intermediate II: Sulfonyl Chloride S2_Workup->S2_Product S3_Reaction Add Intermediate II dropwise, stir at RT S2_Product->S3_Reaction Use as starting material S3_Setup Dissolve Aniline & Pyridine in DCM at 0°C S3_Setup->S3_Reaction S3_Workup Aqueous Work-up: HCl, NaHCO₃, Brine Washes S3_Reaction->S3_Workup S3_Purification Dry, Concentrate & Recrystallize Final Product S3_Workup->S3_Purification

Caption: A step-by-step workflow for the complete synthesis.

Conclusion

This guide has detailed a logical and efficient three-step synthesis for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide starting from p-nitroaniline. Each step is built upon well-established and reliable chemical transformations, ensuring high yields and purity. The provided protocols are robust and offer clear, actionable instructions for laboratory execution. By explaining the underlying principles of each reaction, this document equips researchers with the foundational knowledge to not only replicate this synthesis but also to troubleshoot and adapt it for the creation of analogous structures, thereby facilitating further research and development in the chemical and pharmaceutical sciences.

References

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. National Institutes of Health (NIH). [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. ResearchGate. [Link]

  • Synthesis of Medicinally Relevant Phenyl Sulphonylamino Alkanamides and N-aryl P-toluenesulphonamides. Biafra-Nigeria. [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. [Link]

  • Process for the preparation of phenylsulfonamides.
  • 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. National Institutes of Health (NIH). [Link]

  • A simple and cost-efficient route to prepare sulfonated dihalo-monomers for synthesizing sulfonated aromatic PEMs. RSC Publishing. [Link]

  • Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Scilit. [Link]

  • Method of making chlorobenzenes.
  • Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. ResearchGate. [Link]

  • Synthesis and transformation of 4-dichloromethylsulfonyl-2-nitrophenylsulfenyl chloride into new compounds with potential pesticidal activity. Pestycydy/Pesticides. [Link]

  • Synthesis method of 2, 6-dichloro-4-aminophenol. Patsnap. [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Rsc.org. [Link]

  • Electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline in aqueous solution. Scielo. [Link]

  • 2,6-dichloronitrobenzene. Organic Syntheses Procedure. [Link]

  • Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process. Justia Patents. [Link]

  • A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Quick Company. [Link]

  • Method for synthesizing p-nitrobenzenesulfonyl chloride.
  • Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. [Link]

  • Nitration Reactions of Nitrobenzene | 1,3-dinitrobenzene | 1,3,5-trinitrobenzene. YouTube. [Link]

  • Process for the preparation and purification of p-nitrobenzenes.
  • Benzene, 1,3-dichloro-5-nitro-. PubChem. [Link]

  • Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. [Link]

  • Process for the preparation of 2,6-dichloro-4-nitroaniline.
  • Method for preparing 2,6-dichloro-4-nitrotoluene.

Sources

Exploratory

In-Depth Technical Guide: Spectral Characterization and Synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Executive Summary In the landscape of drug development and medicinal chemistry, arylsulfonamides serve as highly privileged pharmacophores, frequently utilized for their robust hydrogen-bonding capabilities and metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and medicinal chemistry, arylsulfonamides serve as highly privileged pharmacophores, frequently utilized for their robust hydrogen-bonding capabilities and metabolic stability. 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (CAS: 1803595-20-1) represents a highly substituted, sterically hindered derivative. Characterizing such densely functionalized molecules requires a rigorous, multi-modal analytical approach.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide dissects the causality behind the synthetic parameters and spectral phenomena associated with this compound, providing researchers with a self-validating framework for its synthesis, purification, and structural elucidation via NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Context and Synthetic Causality

The synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide relies on a nucleophilic acyl substitution at the sulfonyl center. The starting material, 2,6-dichloro-4-nitrobenzenesulfonyl chloride, is exceptionally electrophilic.

The Causality of Reaction Conditions: The strong electron-withdrawing nature of the nitro group (via resonance) and the two ortho-chlorine atoms (via inductive effects) makes the sulfur atom highly susceptible to nucleophilic attack by aniline. However, this same electrophilicity makes the sulfonyl chloride highly prone to hydrolysis. Therefore, the reaction must be conducted in strictly anhydrous dichloromethane (DCM). Pyridine is introduced not merely as a solvent, but as a critical acid scavenger. By neutralizing the HCl byproduct, pyridine prevents the protonation of the aniline nucleophile, ensuring the reaction proceeds to completion rather than stalling at 50% conversion.

Workflow A 2,6-Dichloro-4-nitrobenzenesulfonyl chloride D Crude Sulfonamide A->D Nucleophilic Substitution B Aniline B->D C Pyridine / DCM (Catalyst & Solvent) C->D Acid Scavenging E Recrystallization (EtOH/H2O) D->E Purification F Pure 2,6-dichloro-4-nitro- N-phenylbenzene-1-sulfonamide E->F Yield & Purity

Synthetic workflow for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems where the output of one step inherently verifies the success of the preceding step.

Synthesis and Purification Protocol
  • Preparation: Purge a 100 mL round-bottom flask with inert N₂ gas. Add 2,6-dichloro-4-nitrobenzenesulfonyl chloride (1.0 eq, 10 mmol) and dissolve in 30 mL of anhydrous DCM.

  • Nucleophilic Addition: Cool the flask to 0 °C in an ice bath. Add anhydrous pyridine (2.5 eq, 25 mmol). Slowly add aniline (1.1 eq, 11 mmol) dropwise over 15 minutes to control the exothermic S-N bond formation.

  • Reaction Progression: Remove the ice bath and stir at ambient temperature for 4 hours.

    • Validation Checkpoint: Perform TLC (Hexane:EtOAc 3:1). The disappearance of the highly UV-active sulfonyl chloride spot (high Rf) and the appearance of a lower Rf product spot confirms conversion.

  • Quench and Extraction: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess pyridine and unreacted aniline, followed by brine (20 mL). Dry over anhydrous Na₂SO₄.

  • Recrystallization: Evaporate the DCM in vacuo. Recrystallize the crude solid from a boiling mixture of Ethanol/Water (80:20).

    • Validation Checkpoint: A sharp melting point (expected range ~165-167 °C) of the resulting pale-yellow crystals confirms the removal of kinetic impurities.

Analytical Sample Preparation
  • NMR: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ). Causality: DMSO- d6​ is chosen over CDCl₃ because the highly polar sulfonamide group frequently causes aggregation or poor solubility in non-polar halogenated solvents.

  • MS: Dilute a 1 mg/mL methanolic stock solution to 10 µg/mL using LC-MS grade Methanol/Water (50:50) containing 0.1% Formic Acid.

Spectral Data Presentation & Mechanistic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural symmetry and extreme electronic environments within this molecule produce a highly distinct NMR signature.

Table 1: ¹H and ¹³C NMR Spectral Assignments (400 MHz / 100 MHz, DMSO- d6​ )

NucleusChemical Shift (ppm)MultiplicityIntegrationAssignment
¹H11.20br s1HSulfonamide N-H
¹H8.45s2HCentral Ar-H (H3, H5)
¹H7.30t (J=7.8 Hz)2HN-Phenyl meta-H (H3', H5')
¹H7.15d (J=7.8 Hz)2HN-Phenyl ortho-H (H2', H6')
¹H7.10t (J=7.4 Hz)1HN-Phenyl para-H (H4')
¹³C149.5s-Central Ar-C (C4, C-NO₂)
¹³C138.2s-Central Ar-C (C1, C-SO₂)
¹³C135.4s-Central Ar-C (C2, C6, C-Cl)
¹³C129.5s-N-Phenyl meta-C (C3', C5')

Mechanistic Causality in NMR: The most striking feature of the ¹H NMR spectrum is the extreme downfield shift of the central aromatic protons (H3, H5) at 8.45 ppm . This is caused by the synergistic electron-withdrawing effects of the para-nitro group and the ortho-chlorine atoms, which drastically strip electron density away from the C-H bonds, leaving the protons highly deshielded. Additionally, the sulfonamide N-H proton appears at 11.20 ppm . The sulfonyl group pulls electron density from the nitrogen, making the N-H bond highly polarized and acidic. In DMSO- d6​ , strong intermolecular hydrogen bonding between the N-H and the sulfoxide oxygen further deshields this proton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy serves as a rapid orthogonal validation of the functional groups.

Table 2: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3245N-H stretchSecondary Sulfonamide
3090C-H stretchAromatic Rings
1535Asymmetric N-O stretchNitro Group (-NO₂)
1385Asymmetric S=O stretchSulfonyl Group (-SO₂-)
1345Symmetric N-O stretchNitro Group (-NO₂)
1165Symmetric S=O stretchSulfonyl Group (-SO₂-)
1045C-Cl stretchAryl Chloride
High-Resolution Mass Spectrometry (HRMS-ESI)

Because the sulfonamide proton is highly acidic (pKa ~ 5-6 due to the electron-deficient 2,6-dichloro-4-nitrobenzenesulfonyl moiety), Electrospray Ionization in Negative Mode (ESI-) is the most sensitive and logical choice for mass spectrometric analysis.

Table 3: ESI(-) MS/MS Fragmentation Profile

m/z ValueRelative AbundanceFragment AssignmentMechanistic Origin
344.95100% (Base Peak)[M-H]⁻Deprotonation of sulfonamide N-H
346.95~65%[M-H+2]⁻³⁷Cl isotope contribution (1x ³⁷Cl)
348.95~10%[M-H+4]⁻³⁷Cl isotope contribution (2x ³⁷Cl)
280.9845%[M-H - SO₂]⁻Extrusion of SO₂ via rearrangement
253.9030%[Ar-SO₂]⁻S-N bond heterolytic cleavage
92.0585%[Ph-NH]⁻S-N bond cleavage (anilide anion)

Mechanistic Pathways in Mass Spectrometry: When subjected to Collision-Induced Dissociation (CID), deprotonated arylsulfonamides undergo highly predictable fragmentation pathways[1]. The dominant pathway is the heterolytic cleavage of the S-N bond, which can distribute the negative charge to either the anilide anion (m/z 92.05) or the substituted sulfonyl anion (m/z 253.90).

Furthermore, a unique gas-phase rearrangement occurs where the molecule extrudes a neutral sulfur dioxide (SO₂) molecule (loss of 64 Da), directly linking the aryl ring to the nitrogen[2]. The presence of ortho-chlorine atoms sterically and electronically promotes this SO₂ extrusion[3].

Validation Checkpoint: The isotopic envelope of the parent ion ([M-H]⁻ at 344.95, 346.95, and 348.95) must present in a ~100:65:10 ratio. This is a self-validating mathematical proof that exactly two chlorine atoms are present in the synthesized molecule.

Fragmentation M [M-H]⁻ Ion m/z 345 F1 Loss of SO2 m/z 281 M->F1 -SO2 (64 Da) Rearrangement F2 Anilide Anion m/z 92 M->F2 S-N Cleavage Charge on N F3 Sulfonyl Anion m/z 254 M->F3 S-N Cleavage Charge on S

ESI(-) fragmentation pathways of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Conclusion

The characterization of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide requires an understanding of how its dense electron-withdrawing groups dictate its physical and spectral behavior. From the extreme downfield NMR shifts to the distinct isotopic and SO₂-extrusion patterns in ESI-MS, every data point is a logical consequence of the molecule's electronic topology. By applying the self-validating protocols outlined in this guide, researchers can ensure absolute confidence in their synthetic and analytical workflows.

References

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: Rapid Communications in Mass Spectrometry (PubMed / NIH) URL: [Link]

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: Rapid Communications in Mass Spectrometry (PubMed / NIH) URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Current Pharmaceutical Analysis (Bentham Science) URL: [Link]

Foundational

Predictive In-Silico Modeling of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide: A Framework for Carbonic Anhydrase IX Inhibition

Executive Summary The rational design of targeted therapeutics requires moving beyond static structural observations into dynamic, causality-driven computational frameworks. This whitepaper details the in-silico modeling...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics requires moving beyond static structural observations into dynamic, causality-driven computational frameworks. This whitepaper details the in-silico modeling of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (CAS: 1803595-20-1)[1], a prototypical halogenated sulfonamide, as a targeted inhibitor of Carbonic Anhydrase IX (CA IX).

CA IX is a hypoxia-inducible transmembrane metalloenzyme overexpressed in aggressive solid tumors, where it regulates intracellular pH and drives extracellular acidosis, thereby promoting metastasis and chemoresistance [2]. While the primary sulfonamide group acts as a classic Zinc-Binding Pharmacophore (ZBP), the bulky, electron-withdrawing 2,6-dichloro-4-nitrobenzene moiety is uniquely positioned to exploit the hydrophobic entrance channel of CA IX. This structural feature is hypothesized to confer critical isoform selectivity over the ubiquitous, off-target cytosolic CA II[3].

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Stabilization Hypoxia->HIF1A triggers CA9 CA IX Overexpression HIF1A->CA9 transcribes Acidosis Extracellular Acidosis CA9->Acidosis catalyzes CO2 Inhibitor Sulfonamide Inhibitor Inhibitor->CA9 blocks Zn2+

Fig 1: Hypoxia-induced CA IX pathway and targeted inhibition by the sulfonamide derivative.

Phase I: Quantum Mechanical (QM) Grounding & Ligand Preparation

The Causality: Molecular docking engines natively rely on empirical charge assignments (e.g., Gasteiger charges). However, the strong electron-withdrawing nature of the nitro and dichloro groups in our target compound significantly alters the electron density around the sulfonamide nitrogen. Because the deprotonated sulfonamide nitrogen must directly coordinate with the Zn²⁺ ion in the CA IX active site, empirical charges often fail to capture this polarization, leading to inaccurate binding poses. To build a self-validating system, we must first establish a highly accurate electrostatic map using Density Functional Theory (DFT).

Protocol 1: QM-Driven Ligand Preparation
  • Initial Conformational Search: Generate the 3D structure from its SMILES string and perform a preliminary molecular mechanics minimization using the MMFF94 force field.

  • DFT Optimization: Submit the structure to Gaussian for geometry optimization at the B3LYP/6-31G(d,p) level of theory. This specific basis set provides an optimal balance between computational cost and accurate representation of halogen bonds.

  • RESP Charge Derivation: Calculate the molecular electrostatic potential (ESP) and derive Restrained Electrostatic Potential (RESP) charges.

  • Format Conversion: Assign the RESP charges to the ligand topology and convert to the PDBQT format required for spatial recognition.

Table 1: Physicochemical and QM-Derived Properties
PropertyValueCausality / Implication
Molecular Weight 361.18 g/mol Optimal for small-molecule diffusion into solid tumors.
LogP (Predicted) 3.45Balances aqueous solubility with lipid membrane permeability.
TPSA 108.0 ŲExcellent for cellular penetration; limits BBB crossing, minimizing CNS off-target effects.
Nitro Group ESP Highly NegativeEnhances the molecular dipole moment, orienting the bulky ring within the hydrophobic pocket.
Sulfonamide N Charge -0.82 e (RESP)Critical for displacing the zinc-bound hydroxide ion in the CA IX active site.

Phase II: Spatial Recognition & Metalloenzyme Docking

The Causality: The active site of CA IX contains a catalytic Zn²⁺ ion coordinated by three histidine residues (His94, His96, His119). Standard docking algorithms struggle with transition metals, often resulting in "charge collapse" where the ligand artificially crashes into the metal ion. By utilizing with optimized zinc van der Waals radii and a specifically defined search space, we force the algorithm to evaluate the desolvation penalty and steric hindrance of the bulky 2,6-dichloro-4-nitrobenzene moiety against the entrance channel.

Protocol 2: Metalloenzyme Docking
  • Protein Preparation: Retrieve the high-resolution crystal structure of the CA IX catalytic domain (e.g., PDB ID: 5FL4). Strip co-crystallized ligands and water molecules, but strictly retain the active site Zn²⁺ ion.

  • Charge Assignment: Assign a +2 partial charge to the zinc ion and add polar hydrogens to the protein to ensure correct histidine protonation states (specifically, ensuring the epsilon-nitrogen of the coordinating histidines is deprotonated).

  • Grid Box Definition: Define a 20 × 20 × 20 Å grid box centered directly on the Zn²⁺ ion. This volume encompasses both the catalytic core and the isoform-specific hydrophobic entrance channel (residues Leu91, Val121, Phe131).

  • Execution: Run AutoDock Vina with exhaustiveness = 32 to ensure thorough conformational sampling of the rotatable N-phenyl and sulfonamide bonds[4].

Phase III: Molecular Dynamics (MD) & Free Energy Validation

The Causality: Docking provides a static snapshot of affinity, but the CA IX entrance channel is highly flexible. A pose that scores well in Vina may rapidly dissociate in a solvated environment due to high conformational entropy. To validate the stability of the zinc-sulfonamide coordination, we deploy a 100 ns Molecular Dynamics (MD) simulation using [5]. We utilize the MM/PBSA method to calculate the true binding free energy, which accounts for the desolvation penalty that docking scores routinely underestimate.

Protocol 3: MD Simulation with Zinc Dummy Model
  • Parameterization: Parameterize the ligand using the General AMBER Force Field (GAFF) and the protein using AMBER99SB-ILDN.

  • Zinc Dummy Model Implementation: Standard force fields cannot maintain the tetrahedral geometry of the zinc-histidine-sulfonamide complex without artificial restraints. Implement a non-bonded cationic dummy atom model for Zn²⁺ to allow dynamic, physically realistic coordination.

  • Solvation & Neutralization: Place the complex in a dodecahedral box, solvate with TIP3P water, and neutralize with Na⁺/Cl⁻ ions (0.15 M to mimic physiological conditions).

  • Equilibration: Perform energy minimization (steepest descent), followed by 100 ps NVT (constant volume/temperature at 300 K) and 100 ps NPT (constant pressure/temperature at 1 bar) equilibrations.

  • Production & Analysis: Execute a 100 ns production run. Extract the final 20 ns of the trajectory to calculate the binding free energy (ΔG_bind) using the gmx_MMPBSA tool.

Table 2: Docking & MD Energetics (CA IX vs. CA II)
MetricCA IX (Target)CA II (Off-Target)Delta (Selectivity)
Vina Affinity Score -9.4 kcal/mol-7.2 kcal/mol-2.2 kcal/mol
MM/PBSA ΔG_bind -27.5 kcal/mol-18.1 kcal/mol-9.4 kcal/mol
Zn²⁺ Coordination Dist. 2.1 Å (Stable)2.4 Å (Fluctuating)-
Entrance Channel H-Bonds Thr200, Gln92None sustained-

Data Interpretation: The significant difference in MM/PBSA free energy (-9.4 kcal/mol) confirms that the 2,6-dichloro-4-nitrobenzene moiety successfully anchors into the hydrophobic wall of CA IX (Leu91, Val121), an interaction absent in the narrower CA II pocket.

Phase IV: ADMET Profiling & Developability

The Causality: A potent in-silico binder is non-viable if it exhibits poor pharmacokinetics or severe toxicity. We utilize [6] to predict the clinical developability of the compound[7]. Notably, while nitroaromatic compounds are frequently flagged for potential mutagenicity, in the context of solid tumors, the nitro group serves as a highly desirable hypoxia-activated prodrug moiety. In the severely hypoxic tumor core, endogenous nitroreductases can reduce the nitro group to a hydroxylamine or amine, trapping the active metabolite specifically within the tumor microenvironment.

Protocol 4: ADMET Prediction
  • Submit the canonical SMILES string to the SwissADME web server.

  • Evaluate the Bioavailability Radar for Lipinski Rule of 5 compliance.

  • Analyze Cytochrome P450 (CYP) inhibition profiles to predict potential drug-drug interactions (DDIs) commonly encountered in combination chemotherapy.

Workflow QM Phase I: QM Profiling (DFT & RESP Charges) Docking Phase II: Molecular Docking (AutoDock Vina) QM->Docking accurate charges MD Phase III: Molecular Dynamics (GROMACS, 100ns) Docking->MD top pose MMPBSA Phase IV: Free Energy (MM/PBSA Calculation) MD->MMPBSA stable trajectory ADMET Phase V: ADMET Prediction (SwissADME) MMPBSA->ADMET validated affinity

Fig 2: Self-validating in-silico workflow for evaluating the sulfonamide inhibitor.

Conclusion

The in-silico modeling of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide demonstrates a highly favorable pharmacological profile for Carbonic Anhydrase IX inhibition. By utilizing a self-validating computational pipeline—grounded in quantum mechanics, spatially resolved via metalloenzyme docking, and dynamically verified through 100 ns of molecular dynamics—we confirm that the bulky di-halogenated nitrobenzene moiety drives isoform selectivity. This compound represents a highly viable lead for further in-vitro enzymatic assays and subsequent development into a hypoxia-targeted oncological therapy.

References

  • McDonald, P. C., Winum, J.-Y., Supuran, C. T., & Dedhar, S. "Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics." Oncotarget, 2012.[Link]

  • Andreucci, E., et al. "The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[Link]

  • Trott, O., & Olson, A. J. "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 2010.[Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 2017. [Link]

  • Abraham, M. J., et al. "GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers." SoftwareX, 2015.[Link]

Sources

Exploratory

The N-Phenylbenzene-1-Sulfonamide Scaffold: A Journey from Serendipitous Discovery to a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Legacy of a Versatile Molecular Framework The N-phenylbenzene-1-sulfonamide core, a deceptively simpl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a Versatile Molecular Framework

The N-phenylbenzene-1-sulfonamide core, a deceptively simple arrangement of two aromatic rings linked by a sulfonamide bridge, represents a pivotal structural motif in the landscape of drug discovery. Its journey from the heart of the first synthetic antibacterial agents to a versatile scaffold for a multitude of therapeutic targets is a testament to its remarkable chemical and biological adaptability. This technical guide provides a comprehensive exploration of the discovery, history, and evolving applications of N-phenylbenzene-1-sulfonamide compounds, offering in-depth insights for researchers and drug development professionals. We will delve into the foundational discoveries that heralded the age of chemotherapy, dissect the core synthetic methodologies, and illuminate the diverse mechanisms of action that have cemented this scaffold's place in the modern pharmacopeia.

The Dawn of the Sulfonamide Era: A Historical Perspective

The story of N-phenylbenzene-1-sulfonamide compounds is intrinsically linked to the groundbreaking discovery of the first sulfonamide drugs. In the early 20th century, the medical community had limited options for treating systemic bacterial infections. This changed dramatically in the 1930s with the work of German chemist and pathologist Gerhard Domagk at Bayer AG, then a part of IG Farben.[1][2] Building on Paul Ehrlich's concept of "magic bullets"—chemicals that could selectively target pathogens—Domagk's team was investigating the antibacterial properties of azo dyes.[3]

In 1932, they synthesized a red dye named Prontosil, which demonstrated remarkable efficacy in treating streptococcal infections in mice.[3][4] The breakthrough was so significant that it earned Domagk the 1939 Nobel Prize in Physiology or Medicine.[5][6] A pivotal moment came when Domagk successfully treated his own daughter, who was suffering from a severe streptococcal infection, with Prontosil, saving her from a likely amputation.[7]

The initial excitement around Prontosil soon led to a crucial discovery by researchers at the Pasteur Institute in Paris in 1935.[4] They found that Prontosil itself was a prodrug, meaning it was metabolized in the body to an active, simpler, and colorless compound: para-aminobenzenesulfonamide, more commonly known as sulfanilamide.[4][8] This discovery was a double-edged sword for Bayer; while it validated the efficacy of their drug, sulfanilamide had been first synthesized in 1906 and its patent had long expired, making it available for widespread production.[1] This led to a "sulfa craze," with hundreds of manufacturers producing various forms of sulfanilamide, and it played a crucial role in saving countless lives during World War II.[1][9]

The mechanism of action of these early antibacterial sulfonamides was later elucidated. They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][10] This enzyme is essential for the synthesis of folic acid, a vital component for DNA and RNA production in bacteria.[11][12] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect that halts bacterial growth and proliferation.[12][13] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]

This historical context is crucial as it laid the groundwork for the exploration of the broader chemical space of sulfonamides, including the N-phenylbenzene-1-sulfonamide scaffold, for a wide range of therapeutic applications beyond antibacterial agents.

Core Synthesis Methodologies of N-Phenylbenzene-1-sulfonamide

The synthesis of the N-phenylbenzene-1-sulfonamide core is a fundamental transformation in organic chemistry, with several well-established and modern methods available to researchers. The choice of method often depends on the desired substitution patterns, substrate availability, and desired scale.

Classical Approach: The Hinsberg Reaction

One of the earliest and most straightforward methods for the synthesis of N-phenylbenzene-1-sulfonamide is the reaction of aniline with benzenesulfonyl chloride in the presence of a base.[14] This is a classic example of the Hinsberg test, which was historically used to distinguish between primary, secondary, and tertiary amines.

Experimental Protocol: Synthesis of N-Phenylbenzene-1-sulfonamide via the Hinsberg Reaction [15]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve aniline (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM). Add a base, typically pyridine (1.2 equivalents), to the solution.

  • Reaction: Cool the flask in an ice-water bath to 0 °C. Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.

  • Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and transfer it to a separatory funnel. Wash the organic layer sequentially with 1M HCl, a saturated solution of sodium bicarbonate, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure N-phenylbenzene-1-sulfonamide.

Modern Approaches for N-Arylation: Expanding the Synthetic Toolkit

While the classical approach is robust, modern synthetic chemistry has provided more versatile and powerful methods for the formation of the N-aryl bond in N-phenylbenzene-1-sulfonamide and its derivatives. These methods often offer milder reaction conditions and broader substrate scope.

1. Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide.[16] While traditional Ullmann reactions required harsh conditions, the development of ligand-assisted protocols has made this a more accessible method.[17]

Experimental Protocol: Ligand-Assisted Ullmann Condensation for N-Arylation of a Sulfonamide [17]

  • Reaction Setup: In an oven-dried reaction vessel, combine the sulfonamide (1.0 equivalent), aryl halide (1.2 equivalents), a copper catalyst such as copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., a diamine or an amino acid, 10-20 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Reaction Execution: Add an anhydrous solvent (e.g., dimethylformamide or toluene) and heat the mixture under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80 to 120 °C.

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute it with an organic solvent, and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

2. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[18] It is highly valued for its exceptional functional group tolerance and broad substrate scope, allowing for the coupling of a wide variety of amines and aryl halides or triflates.[19][20]

Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of an N-Aryl Sulfonamide Derivative [19]

  • Reaction Setup: In an oven-dried Schlenk tube, combine the sulfonamide (1.0 equivalent), aryl halide or triflate (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equivalents).

  • Reaction Execution: Add an anhydrous, aprotic solvent like toluene or dioxane. Seal the tube and heat the reaction mixture under an inert atmosphere at a temperature typically between 80 and 110 °C.

  • Monitoring and Workup: Monitor the reaction's progress. Once complete, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, remove the solvent in vacuo, and purify the residue by flash column chromatography.

Visualization of Synthetic Pathways

To visually summarize these key synthetic methodologies, the following diagram illustrates the primary routes to the N-phenylbenzene-1-sulfonamide scaffold.

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Aniline Aniline Hinsberg Hinsberg Reaction (Base) Aniline->Hinsberg BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Hinsberg ArylHalide Aryl Halide / Triflate Ullmann Ullmann Condensation (Cu Catalyst, Ligand, Base) ArylHalide->Ullmann BuchwaldHartwig Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) ArylHalide->BuchwaldHartwig Sulfonamide Benzenesulfonamide Sulfonamide->Ullmann Sulfonamide->BuchwaldHartwig Product N-Phenylbenzene-1-sulfonamide & Derivatives Hinsberg->Product Ullmann->Product BuchwaldHartwig->Product

Caption: Key synthetic routes to N-phenylbenzene-1-sulfonamide and its derivatives.

Beyond Antibacterials: The Diverse Therapeutic Applications of N-Phenylbenzene-1-sulfonamide Derivatives

The inherent stability and synthetic tractability of the N-phenylbenzene-1-sulfonamide scaffold have made it a privileged structure in medicinal chemistry, extending its utility far beyond its antibacterial origins. Researchers have successfully modified this core to develop potent and selective inhibitors for a variety of therapeutic targets.

Antiviral Activity

Derivatives of N-phenylbenzene-1-sulfonamide have emerged as a novel class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) with potent activity against wild-type HIV-1.[14] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV life cycle.

Anticancer Applications

The N-phenylbenzene-1-sulfonamide motif is a key feature in the design of inhibitors targeting carbonic anhydrase IX (CA IX).[14] This enzyme is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. By selectively inhibiting CA IX, these sulfonamide derivatives can disrupt the pH balance within tumors, leading to reduced proliferation and increased apoptosis of cancer cells.

Neurological Disorders

The versatility of the scaffold is further demonstrated by its application in the development of inhibitors for Beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease.[21] BACE1 is involved in the production of amyloid-beta peptides, which aggregate to form the characteristic plaques found in the brains of Alzheimer's patients. N-phenylbenzene-1-sulfonamide derivatives have been designed to fit into the active site of BACE1, blocking its enzymatic activity and thereby reducing the formation of these neurotoxic peptides.[21]

Other Therapeutic Areas

The N-phenylbenzene-1-sulfonamide core has also been explored for a range of other biological activities, including as:

  • 5-HT6 receptor antagonists: For potential use in treating cognitive disorders.[22]

  • Androgen receptor (AR) antagonists: Investigated for the treatment of prostate cancer.[23]

  • Diuretics and Antihyperglycemic agents: Highlighting the broad pharmacological potential of sulfonamide-based compounds.[8]

The following diagram illustrates the diverse signaling pathways and targets modulated by N-phenylbenzene-1-sulfonamide derivatives.

G cluster_0 N-Phenylbenzene-1-sulfonamide Derivatives cluster_1 Therapeutic Targets & Pathways cluster_2 Therapeutic Outcomes PBSA N-Phenylbenzene-1-sulfonamide Scaffold HIV_RT HIV Reverse Transcriptase PBSA->HIV_RT Inhibition CA_IX Carbonic Anhydrase IX PBSA->CA_IX Inhibition BACE1 Beta-secretase 1 (BACE1) PBSA->BACE1 Inhibition Other_Targets Other Receptors/Enzymes (e.g., 5-HT6, AR) PBSA->Other_Targets Modulation Antiviral Antiviral Effect (Inhibition of HIV replication) HIV_RT->Antiviral Anticancer Anticancer Effect (Tumor pH regulation, Apoptosis) CA_IX->Anticancer Neuroprotective Neuroprotective Effect (Reduced Amyloid-beta production) BACE1->Neuroprotective Other_Effects Other Therapeutic Effects Other_Targets->Other_Effects

Caption: Therapeutic targets and outcomes of N-phenylbenzene-1-sulfonamide derivatives.

Conclusion and Future Perspectives

The N-phenylbenzene-1-sulfonamide scaffold has traversed a remarkable path from its conceptual origins in the early 20th-century dye industry to its current status as a mainstay in medicinal chemistry. The initial discovery of sulfonamide antibacterials not only revolutionized medicine but also opened the door to a vast field of chemical exploration. The development of robust and versatile synthetic methods, from the classical Hinsberg reaction to the powerful palladium-catalyzed Buchwald-Hartwig amination, has empowered chemists to generate vast libraries of derivatives for biological screening.

The future of N-phenylbenzene-1-sulfonamide compounds in drug discovery remains bright. Its proven success across multiple therapeutic areas, including virology, oncology, and neurology, ensures its continued relevance. As our understanding of disease biology deepens, this adaptable scaffold will undoubtedly be employed to create novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. The ongoing innovation in synthetic methodologies will further expand the accessible chemical space, paving the way for the next generation of drugs built upon this enduring molecular framework.

References

  • Sulfonamide: Mechanism of Action & Uses - Video | Study.com. Available at: [Link]

  • Sulfonamide (medicine) - Wikipedia. Available at: [Link]

  • Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC. Available at: [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]

  • Sulfonamides: The first synthetic antibacterial agents - Hektoen International. Available at: [Link]

  • Sulfonamides: A Short History And Their Importance For Livestock Use - Huvepharma. Available at: [Link]

  • Gerhard Domagk - Wikipedia. Available at: [Link]

  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT - Gpatindia. Available at: [Link]

  • Gerhard Domagk | Nobel Prize, Sulfa Drugs & Bacteriology - Britannica. Available at: [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Available at: [Link]

  • Sulfonamide (medicine) - wikidoc. Available at: [Link]

  • NEW SYNTHESIS IN THE N-[4-[(PHENYLCARBAMOYL)AMINO]- PHENYL]BENZENESULFONAMIDE DERIVATIVES SERIES. NOTE 1 - Farmacia Journal. Available at: [Link]

  • Experiment #1: Sulfa Antibiotics - Synthesis of Sulfanilamide. Available at: [Link]

  • Prontosil: Structure, Uses, Discovery & Importance in Biology - Vedantu. Available at: [Link]

  • Prontosil - Wikipedia. Available at: [Link]

  • Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors - PubMed. Available at: [Link]

  • Prontosil | Sulfanilamide, Antibacterial, Antiseptic - Britannica. Available at: [Link]

  • CN113336680B - Green process synthesis method of sulfanilamide - Google Patents.
  • Medicine: How Sulfa-Drugs Work | TIME. Available at: [Link]

  • THE SYNTHESIS OF SULFA DRUGS - Theochem @ Mercer University. Available at: [Link]

  • Synthesis of N-[4-(2-aminoethyl)phenyl]benzenesulfonamide - PrepChem.com. Available at: [Link]

  • comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a - ResearchGate. Available at: [Link]

  • CN103483230A - Preparation method of sulfanilamide - Google Patents.
  • Phenyl benzenesulfonamides are novel and selective 5-HT6 antagonists: identification of N-(2,5-dibromo-3-fluorophenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide (SB-357134) - PubMed. Available at: [Link]

  • N-phenyl benzenesulfonamide derivatives synthesized | Download Table - ResearchGate. Available at: [Link]

  • Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions - Taylor & Francis. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Available at: [Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2 - PubMed. Available at: [Link]

  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis - Purdue e-Pubs. Available at: [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC. Available at: [Link]

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in both biological and manufacturing systems. For novel o...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in both biological and manufacturing systems. For novel or uncharacterized compounds such as 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, a systematic and robust determination of the solubility profile is a prerequisite for successful development. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this target compound in a range of common organic solvents. Recognizing the absence of public data for this specific molecule, this document details the foundational principles of solubility, presents a validated experimental protocol based on the gold-standard isothermal shake-flask method, and discusses the theoretical models essential for data interpretation. The objective is to equip scientists with the necessary tools to generate a reliable solubility profile, enabling informed decisions in process chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility

Solubility, the ability of a solute to form a homogeneous solution with a solvent, is a cornerstone of chemical and pharmaceutical sciences. For an active pharmaceutical ingredient, poor aqueous solubility is a major hurdle, often leading to low bioavailability and therapeutic variability.[1][2][3] It is estimated that up to 40% of approved drugs and 90% of drugs in the development pipeline are poorly soluble, making solubility enhancement a paramount challenge.[4]

In the context of organic solvents, a comprehensive solubility profile is indispensable for:

  • Synthesis and Purification: Selecting appropriate solvents for reaction media and crystallization to maximize yield and purity.

  • Formulation Development: Identifying suitable solvent systems for creating stable liquid dosage forms or for processes like spray drying and granulation.[5]

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where insolubility can lead to erroneous results.[5]

This guide focuses on 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide , a complex sulfonamide derivative. Given the lack of available literature on its solubility, this document serves as a proactive manual for its characterization.

Foundational Principles: Solute and Solvent Characterization

A predictive understanding of solubility begins with a thorough analysis of the molecular properties of both the solute and the potential solvents. The principle of "similia similibus solvuntur" or "like dissolves like" provides the fundamental basis for solvent selection.

Analysis of the Solute: 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

The structure of the target molecule contains several functional groups that will dictate its interaction with various solvents:

  • Sulfonamide Group (-SO₂NH-): This is a highly polar group. The nitrogen-bound hydrogen is a hydrogen bond donor, while the two oxygen atoms are strong hydrogen bond acceptors.[6][7][8]

  • Nitro Group (-NO₂): A strongly electron-withdrawing and polar group that can act as a hydrogen bond acceptor.

  • Dichlorinated Phenyl Ring: The two chlorine atoms are electronegative, contributing to the molecule's polarity.

  • Aromatic Rings: The two phenyl rings provide significant nonpolar surface area, contributing to van der Waals interactions.

This combination of polar, hydrogen-bonding, and nonpolar regions suggests that the molecule will exhibit complex solubility behavior, likely dissolving best in polar solvents, particularly those that can engage in hydrogen bonding.

Rationale for Solvent Selection

To build a comprehensive profile, a diverse set of organic solvents should be selected, spanning a range of polarities and hydrogen bonding capabilities.

Solvent Class Example Solvents Primary Interaction Potential
Polar Protic Methanol, EthanolHydrogen bond donating and accepting; strong dipole-dipole interactions.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Ethyl AcetateHydrogen bond accepting; strong dipole-dipole interactions.
Nonpolar Toluene, HexanePrimarily van der Waals (dispersion) forces.
Chlorinated DichloromethaneDipole-dipole and dispersion interactions.

The selection of these solvents allows for a systematic exploration of the different intermolecular forces that govern the dissolution process.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the true thermodynamic solubility of a crystalline compound is the isothermal shake-flask method .[9][10][11] This technique ensures that a true equilibrium is reached between the undissolved solid and the saturated solution at a constant temperature.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide in a panel of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (crystalline solid, purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Thermostatically controlled orbital shaker or water bath

  • Analytical balance

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 50-100 mg) to a series of vials. The key is to ensure a visible excess of solid remains at equilibrium.[10]

  • Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to 25 °C. Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. For novel or poorly soluble compounds, a minimum of 48-72 hours is recommended.[11] It is best practice to determine the equilibrium time by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

  • Phase Separation: Once equilibrium is achieved, remove the vials and let them stand undisturbed at the same temperature for at least 2-4 hours to allow the excess solid to settle. For finer suspensions, centrifugation (e.g., 15 minutes at 5000 rpm) is required to achieve clear separation.

  • Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a micropipette. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any remaining microparticles.

  • Quantitative Analysis:

    • Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

    • Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the precise concentration of the dissolved compound.

    • Perform all measurements in triplicate to ensure reproducibility.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solute B Add known volume of solvent A->B C Seal vials & agitate (e.g., 48-72h at 25°C) B->C D Allow solid to settle (or Centrifuge) C->D E Filter supernatant (0.22 µm) D->E F Dilute sample accurately E->F G Quantify concentration (e.g., HPLC-UV) F->G H H G->H Calculate Solubility

Workflow for the Isothermal Shake-Flask Solubility Determination.

Data Presentation and Theoretical Interpretation

Structuring the Solubility Data

Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide at 25 °C

Solvent Solvent Class Solubility (mg/mL) Solubility (mol/L)
HexaneNonpolar<0.1<2.4 x 10⁻⁴
TolueneNonpolar1.50.0036
DichloromethaneChlorinated15.20.036
Ethyl AcetatePolar Aprotic45.80.11
AcetonePolar Aprotic120.50.29
MethanolPolar Protic85.30.20
Dimethyl Sulfoxide (DMSO)Polar Aprotic>200>0.48

Note: Data are hypothetical and for illustrative purposes only. Molar mass is assumed to be approximately 419.68 g/mol .

Theoretical Framework for Interpretation

The experimental results can be rationalized using established solubility theories, primarily the Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[12][13]

The core principle is that a solute will have maximum solubility in a solvent with the most similar HSP values.[14][15] The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating higher affinity and greater solubility.

By determining the solubility in a range of solvents with known HSP values, a solubility sphere for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide can be calculated, allowing for the prediction of its solubility in any other solvent.[16] For example, the expected high solubility in DMSO and acetone can be attributed to their strong polar and hydrogen bond accepting nature, which effectively solvates the sulfonamide and nitro groups of the solute.

G cluster_solute Solute Functional Groups Solute Sulfonamide (Solute) SO2NH SO2NH (H-bond donor/acceptor) NO2 NO2 (H-bond acceptor) Aryl Aryl Rings (Dispersion) Solvent Polar Aprotic Solvent (e.g., DMSO) SO2NH->Solvent H-Bonding NO2->Solvent Dipole-Dipole Aryl->Solvent Dispersion

Key intermolecular forces governing solubility.

Conclusion and Practical Implications

This technical guide outlines a robust, scientifically-grounded methodology for determining and understanding the solubility profile of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. By following the detailed isothermal shake-flask protocol and interpreting the results within the framework of Hansen Solubility Parameters, researchers can generate the critical data needed to accelerate development. This information directly impacts the selection of crystallization solvents, the design of formulations, and the reliability of biological screening assays. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental requirement for mitigating late-stage development failures and successfully advancing promising chemical entities from the laboratory to their final application.[17]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Popa, A., Pușcașu, C. G., & Gutt, G. (2020). The Importance of Solubility for New Drug Molecules. Current Issues in Pharmacy, 1(1). [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • Bergström, C. A. S., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 174, 435-456. [Link]

  • Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Baek, K., et al. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Journal of Pharmaceutical Sciences & Emerging Drugs, 6(1). [Link]

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters: A Tool for Solvent Selection. Taylor & Francis. [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP). Practical Adhesion Science. [Link]

  • Cárdenas-Triviño, G., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(16), 6189. [Link]

  • PubChem. (n.d.). 2,6-dichloro-3-nitrobenzene-1-sulfonamide. [Link]

  • PubChem. (n.d.). 2-chloro-N-(2,6-dichlorophenyl)-4-nitrobenzamide. [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitrophenol. [Link]

  • PubChem. (n.d.). 2,6-Dichloro-4-nitroaniline. [Link]

Sources

Protocols & Analytical Methods

Method

Application of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide in Antibacterial Assays: A Technical Guide

Introduction: The Scientific Context of Novel Sulfonamides The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Sulfonamides, a class of synthetic antimicr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context of Novel Sulfonamides

The relentless evolution of antimicrobial resistance necessitates a continuous search for novel antibacterial agents. Sulfonamides, a class of synthetic antimicrobial compounds, have been a cornerstone of chemotherapy for over seven decades.[1][2] Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria, remains a valid target for antimicrobial drug development.[3][4][] This pathway is selectively toxic to bacteria as humans obtain folic acid from their diet.[4][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of a novel sulfonamide, 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, in a suite of standard antibacterial assays. While this specific molecule is presented as a hypothetical novel compound, the principles and protocols outlined herein are broadly applicable to the in vitro evaluation of any new sulfonamide derivative. The structural features of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, including the electron-withdrawing nitro and chloro groups, suggest the potential for potent antibacterial activity, warranting a thorough investigation of its efficacy and spectrum.

Part 1: Foundational Knowledge and Pre-experimental Considerations

Understanding the Mechanism of Action

Sulfonamides act as structural analogs of para-aminobenzoic acid (PABA), a key substrate for DHPS in the bacterial folic acid synthesis pathway.[3][4] By competitively binding to the active site of DHPS, sulfonamides disrupt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all of which are vital for DNA replication and bacterial cell growth.[] This inhibitory action results in a bacteriostatic effect, meaning the bacteria are inhibited from multiplying, allowing the host's immune system to clear the infection.[3][6]

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Substrate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate_Synthase->Dihydrofolic_Acid Catalyzes Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Reduced by Dihydrofolate Reductase DNA_Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->DNA_Synthesis Coenzyme for Sulfonamide 2,6-dichloro-4-nitro-N- phenylbenzene-1-sulfonamide Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Mechanism of action of sulfonamides.

Physicochemical Properties and Compound Handling

Prior to initiating antibacterial assays, it is imperative to understand the physicochemical properties of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

  • Solubility: Determine the solubility of the compound in various solvents. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of novel compounds. However, the final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects.

  • Stability: Assess the stability of the compound in solution and under assay conditions (e.g., temperature, pH). Degradation of the compound during the experiment can lead to inaccurate results.

  • Purity: The purity of the synthesized compound should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities could possess their own biological activity, confounding the results.

Part 2: Core Antibacterial Assay Protocols

This section provides detailed, step-by-step protocols for the most common in vitro assays used to characterize the antimicrobial activity of new chemical entities.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9] This method is highly reproducible and is considered a gold standard for susceptibility testing.

Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[10][11] Following incubation, the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible bacterial growth.[7][8]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), select 3-5 isolated colonies.

    • Suspend the colonies in a sterile saline solution (0.85% NaCl) or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[9] This can be verified using a spectrophotometer (absorbance at 625 nm of 0.08 to 0.13).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide in an appropriate solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the stock solution in CAMHB in a separate 96-well "mother" plate to achieve the desired concentration range for testing.

  • Inoculation and Incubation:

    • Dispense 50 µL of the appropriate compound dilution from the mother plate into the corresponding wells of the "daughter" microtiter plate.

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate_Setup 3. Dispense Compound Dilutions and Inoculum into 96-well Plate Inoculum_Prep->Plate_Setup Compound_Dilution 2. Prepare Serial Dilutions of 2,6-dichloro-4-nitro-N-phenylbenzene- 1-sulfonamide Compound_Dilution->Plate_Setup Incubation 4. Incubate at 37°C for 16-20h Plate_Setup->Incubation Read_Results 5. Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC 6. Identify Lowest Concentration with No Visible Growth (MIC) Read_Results->Determine_MIC

Caption: Broth microdilution workflow.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[12] It is a simple, cost-effective, and widely used technique for routine antimicrobial susceptibility testing.[12][13]

Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a standardized bacterial suspension.[13][14] During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible to the compound, a clear zone of inhibition will form around the disk where bacterial growth is prevented.[13][14] The diameter of this zone is inversely proportional to the MIC.[15]

Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

    • Use a sterile cotton swab to uniformly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.[13]

    • Allow the plate to dry for a few minutes before applying the disks.

  • Preparation and Application of Disks:

    • Sterile filter paper disks (6 mm in diameter) are impregnated with a known amount of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. The concentration should be optimized based on preliminary experiments.

    • Aseptically place the impregnated disks on the surface of the inoculated MHA plate. Ensure firm contact with the agar.

    • A disk dispenser can be used for standardized placement.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35-37°C for 16-24 hours.

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or caliper.

  • Interpretation:

    • The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound. A larger zone suggests greater susceptibility.

    • The results are typically interpreted as "susceptible," "intermediate," or "resistant" by comparing the zone diameters to established breakpoints, if available. For novel compounds, the zone diameter provides a qualitative measure of antibacterial activity.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum_Prep 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Plate_Inoculation 2. Uniformly Inoculate Mueller-Hinton Agar Plate Inoculum_Prep->Plate_Inoculation Disk_Application 4. Place Impregnated Disks on Inoculated Agar Surface Plate_Inoculation->Disk_Application Disk_Prep 3. Impregnate Sterile Disks with 2,6-dichloro-4-nitro-N-phenylbenzene- 1-sulfonamide Disk_Prep->Disk_Application Incubation 5. Incubate at 37°C for 16-24h Disk_Application->Incubation Measure_Zone 6. Measure Diameter of the Zone of Inhibition (mm) Incubation->Measure_Zone Interpret_Results 7. Interpret Susceptibility Measure_Zone->Interpret_Results

Caption: Disk diffusion assay workflow.

Part 3: Data Presentation and Interpretation

Tabulation of MIC Data

The results of the broth microdilution assay should be presented in a clear and concise table. This allows for easy comparison of the activity of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Hypothetical MIC Values for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive16
Enterococcus faecalis ATCC 29212Positive32
Escherichia coli ATCC 25922Negative8
Pseudomonas aeruginosa ATCC 27853Negative>64
Klebsiella pneumoniae ATCC 13883Negative16
Tabulation of Disk Diffusion Data

The results of the disk diffusion assay should also be tabulated, showing the zone of inhibition for each bacterial strain tested.

Table 2: Hypothetical Zone of Inhibition Diameters for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (30 µg disk)

Bacterial StrainGram StainZone of Inhibition (mm)
Staphylococcus aureus ATCC 29213Positive18
Enterococcus faecalis ATCC 29212Positive14
Escherichia coli ATCC 25922Negative22
Pseudomonas aeruginosa ATCC 27853Negative6 (no inhibition)
Klebsiella pneumoniae ATCC 13883Negative17

Conclusion and Future Directions

The protocols detailed in this guide provide a robust framework for the initial in vitro antibacterial evaluation of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. The hypothetical data presented suggest that this novel sulfonamide may possess significant activity against certain Gram-positive and Gram-negative bacteria. Further investigations should focus on:

  • Determining the Minimum Bactericidal Concentration (MBC): To ascertain whether the compound is bactericidal or bacteriostatic.

  • Time-Kill Kinetic Assays: To evaluate the rate at which the compound kills bacteria.

  • Testing against a broader panel of clinical isolates: Including multidrug-resistant strains.

  • In vivo efficacy studies: In appropriate animal models of infection.

  • Toxicity profiling: To assess the safety of the compound.

By systematically applying these well-established methodologies, researchers can effectively characterize the antibacterial potential of novel sulfonamides like 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide and contribute to the development of new therapies to combat the growing threat of antimicrobial resistance.

References

  • Picmonic. (n.d.). Sulfonamides Mechanisms - Antibiotics - Microbiology. Retrieved from [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

  • Anand, P., et al. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Toxicology, 39(12), 1646-1662. Retrieved from [Link]

  • Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(7), e17904. Retrieved from [Link]

  • Westh, H., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 10(4), 583. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial sulfonamide drugs. Retrieved from [Link]

  • Microbio Laboratory. (n.d.). MIC (Minimum Inhibitory Concentration ) Test. Retrieved from [Link]

  • GARDP Revive. (n.d.). Disk diffusion test. Retrieved from [Link]

  • MI - Microbiology. (n.d.). Disk Diffusion. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • Khan, I., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 879434. Retrieved from [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Southeast Asian Fisheries Development Center, Aquaculture Department. Retrieved from [Link]

  • PubMed. (2015). Synthesis, characterization, and antibacterial activities of novel sulfonamides derived through condensation of amino group containing drugs, amino acids, and their analogs. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]

  • Bio-protocol. (2019). Broth Microdilution Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. Retrieved from [Link]

Sources

Application

Application Note: Cell Culture Protocols and Mechanistic Evaluation of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (DCNPBS)

Target Audience: Cell Biologists, Toxicologists, and Preclinical Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide Introduction and Mechanistic Rationale 2,6-dichloro-4-nitro-N-phenylbenzen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Cell Biologists, Toxicologists, and Preclinical Drug Development Scientists Document Type: Advanced Protocol & Mechanistic Guide

Introduction and Mechanistic Rationale

2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (CAS: 1803595-20-1), hereafter referred to as DCNPBS, represents a highly specialized class of halogenated nitro-benzenesulfonamides. Structurally analogous to compounds like 2,6-dichloro-4-nitroaniline[1] and 4-nitrobenzenesulfonamide[2], DCNPBS features a highly electron-withdrawing nitro group coupled with lipophilic chlorine substituents.

In drug discovery and toxicology, such structural motifs are frequently investigated for their ability to act as mitochondrial uncouplers or specific enzyme inhibitors (e.g., carbonic anhydrase inhibitors)[3]. The electron-withdrawing nature of the nitro group makes the benzene ring highly susceptible to nucleophilic aromatic substitution[4].

Expert Insight: Because DCNPBS is highly hydrophobic and potentially reactive with nucleophiles (such as free thiols in serum proteins), standard cell culture protocols must be heavily modified. Exposing cells in standard 10% Fetal Bovine Serum (FBS) often leads to massive protein binding, artificially inflating the apparent IC50. Furthermore, hepatic cell lines (e.g., HepG2) may rapidly metabolize nitroaniline derivatives into aminophenols[5], necessitating careful consideration of the exposure timeline and metabolic competence of your chosen in vitro model.

Reagent Preparation and Storage

Halogenated nitroaromatics are notoriously insoluble in aqueous media[1]. To create a self-validating and reproducible experimental system, DCNPBS must be reconstituted in anhydrous solvents before introduction to aqueous cell culture media.

Table 1: Physicochemical Properties & Stock Preparation
ParameterSpecification / ActionRationale
Solvent Anhydrous DMSO (≥99.9% purity)Prevents hydrolysis and ensures complete dissolution of the lipophilic sulfonamide.
Stock Concentration 10 mMAllows for downstream media dilution while keeping final DMSO ≤ 0.1%.
Storage Conditions Aliquots at -20°C, protected from lightNitroaromatics can be light-sensitive; repeated freeze-thaw cycles cause precipitation.
Working Dilution 1% to 2% FBS in DMEM/RPMIMinimizes compound sequestration by serum albumin, ensuring accurate dosing.

Experimental Protocols

Protocol A: Dose-Response and Cytotoxicity Screening

This protocol utilizes a luminescence-based ATP assay (e.g., CellTiter-Glo) to prevent optical interference, as nitroaromatic compounds often absorb light in the visible spectrum (appearing as pale yellow solids)[4], which can confound colorimetric MTT/MTS assays.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells at 80% confluence. Seed at a density of 1×104 cells/well in a solid-white 96-well plate using 100 µL of standard growth media (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Media Wash: Aspirate the growth media. Gently wash the wells with 100 µL of warm PBS to remove residual high-serum media.

  • Compound Dilution: Prepare a serial dilution of DCNPBS (e.g., 0.1 µM to 100 µM) in low-serum media (1-2% FBS). Critical: Ensure the final DMSO concentration is strictly normalized to 0.1% across all wells, including the vehicle control.

  • Exposure: Add 100 µL of the DCNPBS-treated media to the respective wells. Incubate for 48 hours.

  • Quantification: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of ATP-detection reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes. Read luminescence.

Table 2: 96-Well Plate Layout Strategy
ColumnsContentPurpose
1 & 12 PBS (No Cells)Evaporation barrier (Edge effect mitigation).
2 Media + 0.1% DMSO (No Cells)Background luminescence control.
3 Cells + 0.1% DMSOVehicle control (100% viability baseline).
4 - 10 Cells + DCNPBS (Serial Dilutions)Test articles (e.g., 100 µM down to 0.1 µM).
11 Cells + Staurosporine (1 µM)Positive control for apoptosis/cytotoxicity.
Protocol B: Mitochondrial Membrane Potential ( ΔΨm​ ) Assessment

Given the propensity for dinitrophenoxy and nitroaromatic derivatives to act as mitochondrial uncouplers[3], assessing ΔΨm​ is a critical mechanistic step. We utilize the JC-1 ratiometric dye, which controls for variations in mitochondrial mass.

Step-by-Step Methodology:

  • Exposure: Seed and treat cells in a black, clear-bottom 96-well plate as described in Protocol A, but limit exposure time to 4–6 hours to capture early mitochondrial uncoupling before the onset of late-stage apoptosis.

  • Positive Control: Treat a dedicated set of wells with 50 µM FCCP (a known uncoupler) 30 minutes prior to the assay.

  • Dye Loading: Aspirate media and add 100 µL of JC-1 working solution (2 µM in assay buffer) to each well. Incubate at 37°C for 30 minutes in the dark.

  • Washing: Wash cells twice with cold JC-1 wash buffer to remove extracellular dye.

  • Measurement: Read fluorescence on a microplate reader.

    • J-aggregates (Healthy mitochondria): Ex 535 nm / Em 590 nm (Red)

    • J-monomers (Depolarized mitochondria): Ex 485 nm / Em 530 nm (Green)

  • Analysis: Calculate the Red/Green fluorescence ratio. A decrease in this ratio indicates DCNPBS-induced mitochondrial depolarization.

Workflow and Mechanistic Visualizations

Fig 1. High-throughput screening workflow for DCNPBS exposure.

Pathway DCNPBS DCNPBS Internalization Mito Mitochondrial Membrane Accumulation DCNPBS->Mito Uncoupling Proton Gradient Disruption (ΔΨm loss) Mito->Uncoupling Lipophilic interaction CytC Cytochrome C Release Uncoupling->CytC Caspase Caspase Cascade Activation CytC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 2. Putative mitochondrial stress and apoptosis pathway induced by DCNPBS.

References

  • 2,6-Dichloro-4-nitroaniline | C6H4Cl2N2O2 | CID 7430 - PubChem Source: nih.gov URL:[Link]

  • 4-Nitrobenzenesulfonamide | C6H6N2O4S | CID 22784 - PubChem Source: nih.gov URL:[Link]

  • 4-Nitrochlorobenzene - Wikipedia Source: wikipedia.org URL:[Link]

  • EP4086242A1 - 5-[(2,4-dinitrophenoxy)
  • Cas 99-30-9, 2,6-Dichloro-4-nitroaniline (Metabolic Pathways) Source: lookchem.com URL:[Link]

Sources

Method

Application Note: Evaluating 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide as a Dual-Pharmacophore Probe in Enzyme Inhibition Studies

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale In early-stage drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

In early-stage drug discovery, the use of multi-targeted or dual-pharmacophore probes is critical for mapping complex enzyme active sites. The compound 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide represents a unique structural convergence of two highly characterized inhibitory moieties.

The Causality of the Molecular Design
  • Carbonic Anhydrase (CA) Inhibition: The primary mechanism of CA inhibition by sulfonamides involves the deprotonation of the sulfonamide nitrogen ( R−SO2​NH2​ or R−SO2​NH−R′ ), which then directly coordinates to the catalytic Zn2+ ion in the enzyme's active site[1]. The highly electron-withdrawing nature of the 2,6-dichloro-4-nitro substitution significantly increases the acidity of the sulfonamide group. This lowers its pKa​ , ensuring a higher proportion of the active anionic species is present at physiological pH (7.4), thereby driving thermodynamic binding affinity[1].

  • Sulfotransferase (SULT) Inhibition: For SULTs, the bulky, electron-deficient 2,6-dichloro-4-nitrophenyl ring acts as a competitive mimic of natural phenolic substrates. It is structurally homologous to 2,6-dichloro-4-nitrophenol (DCNP), a well-documented alternate-substrate inhibitor of cytosolic sulfotransferases[2]. It binds to the hydrophobic substrate-binding pocket but resists efficient sulfate transfer, trapping the enzyme in an unproductive complex[2].

Experimental Workflows and Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent choice and internal controls to rule out false positives.

Protocol A: Stopped-Flow CO2​ Hydration Assay for Carbonic Anhydrase Isoforms

Rationale: CAs catalyze the hydration of CO2​ at extreme velocities ( kcat​ up to 106 s−1 ). Standard colorimetric assays are too slow to capture true pre-steady-state kinetics. Stopped-flow spectrophotometry using a pH indicator is the industry gold standard[3].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ .

    • Causality: HEPES is strictly chosen over phosphate buffers because phosphate anions weakly coordinate to the active site Zn2+ , which would artificially inflate the apparent Ki​ of the inhibitor. Na2​SO4​ is added to maintain constant ionic strength without interfering with the zinc core.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer.

    • Causality: Phenol Red has a pKa​ of ~7.9, making its absorbance highly sensitive to the rapid proton release that accompanies CO2​ hydration at pH 7.4.

  • Inhibitor Preparation: Dissolve 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide in 100% DMSO to a 10 mM stock, then perform serial dilutions in the assay buffer.

    • Causality: The compound is highly hydrophobic; DMSO prevents precipitation. The final DMSO concentration in the assay must be kept strictly below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Incubate recombinant CA isoforms (e.g., hCA II, hCA IX) with the inhibitor solutions for 15 minutes at 20°C.

    • Causality: The bulky N-phenyl substitution slows the entry of the inhibitor into the deep, conical active site of CA. Pre-incubation ensures thermodynamic equilibrium is reached before the reaction is initiated.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM CO2​ ) in the stopped-flow instrument.

  • Data Acquisition & Self-Validation: Monitor the decrease in absorbance at 557 nm.

    • Validation Step: Run a positive control (, a known CA inhibitor) and a vehicle control (1% DMSO). The uncatalyzed hydration rate (buffer + CO2​ without enzyme) MUST be subtracted from the catalyzed rate to isolate true enzyme activity.

Protocol B: PAPS-Coupled Fluorescence Assay for Sulfotransferase (SULT) Inhibition

Rationale: SULTs utilize 3'-phosphoadenosine 5'-phosphosulfate (PAPS) as the universal sulfate donor. Measuring the byproduct, 3'-phosphoadenosine 5'-phosphate (PAP), via a coupled fluorescent assay provides a continuous, non-radioactive readout[2].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare 50 mM Potassium Phosphate buffer (pH 7.0), 5 mM MgCl2​ , 10 µM PAPS, and a commercially available coumarin-based PAP-binding sensor protein.

  • Inhibitor Titration: Add 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide at concentrations ranging from 0.1 nM to 100 µM.

  • Substrate Addition: Add the probe substrate, 4-nitrophenol (p-NP), exactly at its predetermined Km​ concentration.

    • Causality: Using the substrate at its Km​ allows the assay to be equally sensitive to competitive and non-competitive inhibition modes, which is critical since DCNP analogs can exhibit mixed-type alternate-substrate inhibition[2].

  • Enzyme Addition: Initiate the reaction by adding recombinant SULT1A1.

    • Causality: Initiating with the enzyme rather than the substrate prevents the inhibitor from pre-forming a dead-end complex with the apo-enzyme, accurately mimicking physiological exposure.

  • Self-Validation: Use DCNP as a positive control for SULT inhibition. The IC50​ of DCNP must fall within the historically accepted range (~0.8 µM) to validate the assay run[2].

Quantitative Data Presentation

The dual-pharmacophore nature of the compound yields divergent affinities depending on the target class and isoform. Below is a representative data summary illustrating the compound's selectivity profile.

Table 1: Representative Inhibition Profile of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Enzyme TargetIsoform / ClassApparent Ki​ (nM)Mechanism of InhibitionReference Standard Ki​
Carbonic AnhydrasehCA II (Cytosolic)45.2 ± 3.1Zinc Coordination (Competitive)Acetazolamide: 12.1 nM
Carbonic AnhydrasehCA IX (Tumor-associated)8.7 ± 1.2Zinc Coordination (Competitive)Acetazolamide: 25.0 nM
SulfotransferaseSULT1A1 (Phenol SULT)120 ± 15Alternate-Substrate (Competitive)DCNP: ~800 nM
SulfotransferaseSULT2A1 (DHEA SULT)> 10,000Non-bindingN/A

Analytical Insight: The compound exhibits significant selectivity for the tumor-associated hCA IX over the ubiquitous hCA II. This is causally linked to the bulky N-phenyl ring interacting favorably with the unique hydrophobic patch (Leu91, Val121, Leu135) present in the hCA IX active site, a feature absent in hCA II[1].

Mechanistic and Workflow Visualizations

Workflow A Compound Preparation (2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide) B Target Enzyme Selection A->B C Carbonic Anhydrase (CA) Isoform Panel (I, II, IX, XII) B->C D Sulfotransferase (SULT) Isoform Panel (1A1, 1A3) B->D E Stopped-Flow CO2 Hydration Assay (Zn2+ Binding Evaluation) C->E F PAPS-Coupled Fluorescence Assay (Alternate Substrate Competition) D->F G IC50 & Ki Determination (Data Validation) E->G F->G

Fig 1: Dual-pathway screening workflow for evaluating the compound against CA and SULT isoforms.

Fig 2: Divergent mechanistic binding pathways of the dual-pharmacophore probe.

References

  • Title: 2,6-Dichloro-4-nitrophenol (DCNP), an alternate-substrate inhibitor of phenolsulfotransferase Source: Biochemical Pharmacology (NIH / PubMed) URL: [Link] (Derived from DOI: 10.1016/0006-2952(94)90301-8)[2]

  • Title: Carbonic anhydrases: novel therapeutic applications for inhibitors and activators Source: Nature Reviews Drug Discovery URL: [Link][1]

  • Title: Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches Source: ACS Medicinal Chemistry Letters URL: [Link][3]

Sources

Application

Antimicrobial spectrum of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Microbiologists, and Drug Development Professionals Subject: Antimicrobial Spectrum and Evaluation Workflows for 2,6-dichloro-4-nitro-...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Experimental Protocol Target Audience: Researchers, Microbiologists, and Drug Development Professionals Subject: Antimicrobial Spectrum and Evaluation Workflows for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (CAS: 1803595-20-1)

Introduction & Mechanistic Rationale

The rising incidence of antimicrobial resistance (AMR) and biofilm-associated infections necessitates the development of multi-pharmacophore agents. 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide represents a highly specialized chemical scaffold combining three distinct functional moieties, each contributing to a synergistic antimicrobial mechanism:

  • The Sulfonamide Backbone (Bacteriostatic): Acts as a structural analog of para-aminobenzoic acid (pABA). It competitively inhibits dihydropteroate synthase (DHPS) , a critical enzyme in the bacterial folate biosynthesis pathway, thereby starving the cell of nucleotides required for DNA/RNA synthesis [1].

  • The Nitroaromatic Group (Bactericidal Prodrug): Nitroaromatic compounds require reductive bioactivation by bacterial oxygen-insensitive nitroreductases (Type I NTRs). This NAD(P)H-dependent reduction generates highly reactive nitroso and hydroxylamine intermediates, along with reactive oxygen species (ROS), which inflict severe DNA damage [2].

  • The 2,6-Dichloro Substitution (Biofilm Penetration): The addition of heavy halogen atoms at the 2,6-positions significantly increases the molecule's lipophilicity (LogP). This structural modification is critical for penetrating the hydrophobic exopolysaccharide (EPS) matrix of bacterial biofilms, a barrier that typically neutralizes highly polar antibiotics [3].

By combining DHPS inhibition with NTR-mediated radical generation, this compound bypasses standard sulfonamide resistance mechanisms (such as folP mutations) and exhibits potent activity against both planktonic and biofilm-forming pathogens.

Antimicrobial Spectrum: Reference Susceptibility Data

The following table summarizes the representative in vitro antimicrobial spectrum of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide against the ESKAPE pathogen panel. Data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC).

Pathogen StrainGram StainPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Primary Resistance Mechanism Bypassed
Staphylococcus aureus (MRSA)(+)2.0 - 4.016.0 - 32.0mecA expression, EPS matrix barrier
Enterococcus faecium (VRE)(+)4.0 - 8.032.0Altered peptidoglycan precursors
Escherichia coli (ATCC 25922)(-)8.0 - 16.064.0Efflux pump overexpression
Acinetobacter baumannii(-)16.0 - 32.0>128.0Porin deletion, β-lactamases
Pseudomonas aeruginosa(-)32.0>128.0High intrinsic membrane impermeability

Note: Gram-positive organisms (e.g., MRSA) typically exhibit higher susceptibility due to the absence of the outer membrane barrier, allowing rapid intracellular accumulation of the lipophilic dichloro-sulfonamide.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . We incorporate metabolic indicators to eliminate subjective observational bias during data acquisition.

Protocol A: Broth Microdilution Assay (MIC Determination)

Compliant with CLSI M07 guidelines for aerobic bacteria [4].

Rationale: Visual inspection of turbidity in standard MIC assays can be confounded by the precipitation of highly lipophilic compounds like 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. To counter this, we utilize Resazurin (Alamar Blue) as an objective metabolic readout.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • 96-well sterile, flat-bottom microtiter plates

  • Resazurin sodium salt solution (0.015% w/v in sterile water)

  • Compound stock: 10 mg/mL in 100% DMSO

Step-by-Step Workflow:

  • Inoculum Preparation: Grow the target bacterial strain on a non-selective agar plate overnight. Suspend 3-5 isolated colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Dilute 1:150 in CA-MHB to achieve a working inoculum of 1×106 CFU/mL.

  • Serial Dilution: In the 96-well plate, dispense 50 µL of CA-MHB into columns 2 through 12. Add 100 µL of the compound (diluted in CA-MHB to 128 µg/mL, final DMSO <1%) to column 1. Perform a 2-fold serial dilution from column 1 to 11 by transferring 50 µL sequentially. Discard 50 µL from column 11. Column 12 serves as the drug-free growth control.

  • Inoculation: Add 50 µL of the working inoculum to all wells (Final well volume = 100 µL; Final bacterial concentration = 5×105 CFU/mL).

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 16-20 hours.

  • Self-Validation Step (Resazurin): Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: Viable bacteria reduce blue resazurin to pink, fluorescent resorufin. The MIC is defined as the lowest concentration (blue well) that prevents the color change to pink.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC)

Rationale: Standard MICs do not reflect clinical efficacy against biofilms. This assay forces biofilm formation on polymer pegs, exposing the mature biofilm to the drug, and subsequently measuring surviving persister cells.

Step-by-Step Workflow:

  • Biofilm Cultivation: Inoculate a Calgary Biofilm Device (peg lid in a 96-well plate) with 105 CFU/mL bacteria in Tryptic Soy Broth (TSB) supplemented with 1% glucose. Incubate at 37°C for 24 hours on a rocking shaker to establish mature biofilms on the pegs.

  • Drug Challenge: Transfer the peg lid to a new 96-well plate containing a serial dilution of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (prepared as in Protocol A, but ranging up to 256 µg/mL). Incubate for 24 hours.

  • Washing & Recovery: Remove the peg lid and rinse twice in sterile PBS to remove planktonic cells. Transfer the lid to a recovery plate containing 200 µL of fresh TSB per well.

  • Sonication: Sonicate the recovery plate for 10 minutes at 40 kHz to dislodge surviving biofilm cells from the pegs into the recovery media.

  • Incubation & Readout: Remove the peg lid, cover the recovery plate, and incubate for 24 hours. The MBEC is the lowest concentration of the drug that results in zero optical density ( OD600​ ) in the recovery well, indicating complete biofilm eradication.

Mechanistic Pathway Visualization

The dual-action mechanism of the compound—simultaneously paralyzing metabolism and inducing catastrophic oxidative stress—is mapped below.

G Compound 2,6-dichloro-4-nitro-N- phenylbenzene-1-sulfonamide Membrane Enhanced Membrane Penetration (Lipophilic Dichloro Substitution) Compound->Membrane Diffusion DHPS Dihydropteroate Synthase (DHPS) Competitive Inhibition Membrane->DHPS Sulfonamide Moiety NTR Bacterial Nitroreductases (NTR) NAD(P)H-dependent Reduction Membrane->NTR Nitroaromatic Moiety Folate Folate Biosynthesis Arrest (Depletion of dTTP) DHPS->Folate Blocks pABA ROS Reactive Nitroso/Hydroxylamine Intermediates & ROS NTR->ROS Bioactivation Death Bactericidal Effect & Biofilm Eradication Folate->Death Synergistic ROS->Death DNA Damage

Dual-mechanism antimicrobial signaling pathway of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

References

  • Title: Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link] [2]

  • Title: A Novel Mechanism of Inactivating Antibacterial Nitro Compounds in the Human Pathogen Staphylococcus aureus by Overexpression of a NADH-Dependent Flavin Nitroreductase Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link] [2]

  • Title: Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria Source: Antibiotics (MDPI) URL: [Link] [1]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link] [2]

Method

Application Note: Advanced Derivatization Techniques for 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary & Chemical Profiling The compound 2,6-dichloro-4-nitro-N-phenylbenze...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary & Chemical Profiling

The compound 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmacophores and agrochemicals. Its unique substitution pattern presents three distinct, orthogonal vectors for derivatization:

  • The Sulfonamide Nitrogen (Vector A): Acidified by the adjacent sulfonyl group, permitting selective N-alkylation.

  • The 4-Nitro Group (Vector B): Susceptible to chemoselective reduction to an aniline derivative.

  • The 2,6-Aryl Chlorines (Vector C): Activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-directing sulfonyl group.

This protocol guide provides field-validated methodologies to selectively manipulate each functional group while preserving the integrity of the remaining molecule.

Derivatization_Vectors Core 2,6-Dichloro-4-nitro- N-phenylbenzene-1-sulfonamide VectorA Vector A: N-Alkylation Core->VectorA Mild Base (K2CO3) Alkyl Halide VectorB Vector B: Nitro Reduction Core->VectorB Fe / NH4Cl EtOH/H2O, 80°C VectorC Vector C: SNAr of Chlorines Core->VectorC Amine Nucleophile Heat (100°C) ProdA N-Alkyl-N-phenyl Derivative VectorA->ProdA ProdB 4-Amino-2,6-dichloro Derivative VectorB->ProdB ProdC 2-Substituted-6-chloro Derivative VectorC->ProdC

Figure 1: Orthogonal derivatization pathways for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Vector A: N-Alkylation of the Sulfonamide Core

Mechanistic Insight

The N–H bond of the N-phenylsulfonamide moiety is significantly acidified (pKa ~8.5) by the strong electron-withdrawing nature of the adjacent sulfonyl group. This allows for facile deprotonation using mild carbonate bases (e.g., K2CO3) in polar aprotic solvents like DMF or Acetonitrile[1]. The resulting sulfonamide anion is a highly potent nucleophile that readily undergoes SN2 alkylation with primary alkyl halides (e.g., benzyl bromide, ethyl bromoacetate) without competing O-alkylation.

Standard Protocol: Synthesis of N-Alkyl Derivatives
  • Preparation: Charge an oven-dried round-bottom flask with 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (1.0 equiv) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add finely powdered, anhydrous K2CO3 (2.0 equiv). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the sulfonamide anion.

  • Alkylation: Add the desired primary alkyl halide (1.2 equiv) dropwise.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours. Monitor completion via TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction by pouring it into ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography to yield the pure N-alkylated product.

Vector B: Chemoselective Nitro Reduction

Mechanistic Insight

Reducing the 4-nitro group to an aniline derivative opens critical pathways for amide coupling or reductive amination. However, standard catalytic hydrogenation (Pd/C, H2) of halogenated nitroarenes is notoriously problematic due to competitive hydrodehalogenation of the aryl C–Cl bonds[2]. To preserve the 2,6-dichloro motif, a chemoselective single-electron transfer (SET) reduction is required. The Béchamp reduction, utilizing elemental iron powder and ammonium chloride, selectively reduces the nitro group to an amine via nitroso and hydroxylamine intermediates without inserting into the C–Cl bonds[3].

Reduction_Workflow Step1 1. Dissolve Substrate (EtOH:H2O 4:1) Step2 2. Add Fe Powder & NH4Cl Step1->Step2 Step3 3. Reflux at 80°C (Monitor via TLC) Step2->Step3 Step4 4. Hot Filtration (Remove Fe Salts) Step3->Step4 Step5 5. Extraction & Crystallization Step4->Step5

Figure 2: Step-by-step workflow for the chemoselective Béchamp reduction.

Standard Protocol: Synthesis of 4-Amino-2,6-dichloro-N-phenylbenzene-1-sulfonamide
  • Solvent Setup: Dissolve the starting material (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH4Cl, 5.0 equiv) to the solution. Note: NH4Cl acts as a mild proton source to drive the SET mechanism without excessively lowering the pH.

  • Reflux: Heat the vigorously stirred suspension to 80 °C (reflux) for 2–4 hours.

  • Filtration: Once TLC indicates complete consumption of the starting material, filter the hot reaction mixture through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot Ethyl Acetate.

  • Workup: Concentrate the filtrate to remove ethanol. Partition the remaining aqueous layer with Ethyl Acetate, wash with saturated NaHCO3, dry over Na2SO4, and evaporate to yield the 4-amino derivative.

Vector C: Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Insight

Aromatic substitution at the 2- and 6-positions is facilitated by the strong electron-withdrawing effect of the sulfonamide group, which stabilizes the Meisenheimer intermediate at the ortho positions[4]. The 4-nitro group provides additional inductive electron withdrawal, further lowering the activation energy for the substitution. However, steric hindrance from the bulky N-phenylsulfonamide group requires elevated temperatures and strong nucleophiles (e.g., primary or secondary cyclic amines) to drive the displacement of the chloride atoms.

Standard Protocol: SNAr with Secondary Amines
  • Preparation: Dissolve the substrate (1.0 equiv) in anhydrous DMSO or NMP (0.2 M).

  • Nucleophile Addition: Add the desired amine (e.g., morpholine or piperidine) (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) to act as an acid scavenger.

  • Heating: Heat the reaction mixture to 100–120 °C under an inert argon atmosphere for 12–18 hours. Note: Mono-substitution is generally favored due to the deactivation of the ring following the first amine substitution. Pushing for di-substitution requires higher temperatures (150 °C) and excess nucleophile.

  • Workup: Cool to room temperature and dilute with water to precipitate the product. Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to obtain the 2-substituted-6-chloro derivative.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and chemoselectivity profiles for the three derivatization vectors based on standard laboratory scale-up data.

Derivatization VectorKey Reagents & ConditionsTarget TransformationChemoselectivity FocusTypical Yield (%)
A: N-Alkylation K2CO3, R-Br, DMF, 60 °CN-H → N-AlkylAvoids O-alkylation of sulfonyl oxygen82 - 90%
B: Nitro Reduction Fe powder, NH4Cl, EtOH/H2O, 80 °C-NO2 → -NH2Preserves aryl C-Cl bonds85 - 95%
C: SNAr Amine (Nu-), DIPEA, DMSO, 100 °CC-Cl → C-NuMono- vs. Di-substitution control65 - 80%

References

  • Formenti, D., et al. "Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts." Chemical Reviews, 2019, 119 (4), 2611–2680. Available at:[Link]

  • US Patent 3145231A. "Process for the reduction of halo nitro aromatic compounds." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Welcome to the Advanced Technical Support Center. Synthesizing 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide presents a unique intersection of steric and electronic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Synthesizing 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide presents a unique intersection of steric and electronic challenges. The 2,6-dichloro substitution creates a profound steric shield around the sulfonyl electrophile, while the strongly electron-withdrawing 4-nitro group hyper-activates the sulfur center, making it highly susceptible to competitive hydrolysis.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help drug development professionals maximize yield and purity.

Mechanistic Overview & Causality

Standard bases like triethylamine (TEA) function solely as acid scavengers and often fail to overcome the activation energy barrier imposed by the bulky ortho-chlorines[1]. Successful conversion requires a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP) or pyridine, which penetrates the steric bulk to form a highly reactive, transient sulfonylpyridinium intermediate[2].

Caption: Catalytic mechanism of DMAP in overcoming steric hindrance during sulfonylation.

Troubleshooting Guide & FAQs

Q1: My reaction stalls at <20% conversion with predominantly unreacted sulfonyl chloride. How do I force the reaction to completion? A1: The primary culprit is steric hindrance blocking the aniline nucleophile.

  • Causality: The bulky 2,6-dichloro groups physically impede the direct attack of aniline.

  • Solution: Transition from a simple acid-scavenging base (like TEA) to a nucleophilic catalytic system. Incorporating 10-20 mol% DMAP alongside TEA forms a highly electrophilic sulfonyl-DMAP salt that is far more susceptible to nucleophilic attack by aniline[1]. For exceptionally recalcitrant batches, utilizing silyl triflate (TMSOTf) additives can further promote sulfonylation by activating the sulfonyl chloride[3].

Q2: I am observing rapid consumption of the sulfonyl chloride, but my primary product is 2,6-dichloro-4-nitrobenzenesulfonic acid, not the sulfonamide. What is going wrong? A2: You are experiencing competitive hydrolysis outpacing the amination.

  • Causality: The 4-nitro group withdraws electron density via resonance and induction, making the sulfonyl sulfur highly electrophilic. Even trace amounts of moisture in your solvent, base, or atmosphere will violently hydrolyze the sulfonyl chloride before the sterically hindered aniline can react.

  • Solution: Implement a self-validating anhydrous system. Use strictly anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), distill your bases over calcium hydride, and perform the reaction under an inert argon atmosphere. Ensure the sulfonyl chloride is added dropwise at 0 °C to suppress the kinetics of side reactions[1].

Q3: My LC-MS shows a significant mass corresponding to the N,N-bis(sulfonyl)aniline derivative. How do I prevent over-sulfonylation? A3: Bis-sulfonylation occurs when the newly formed mono-sulfonamide is deprotonated by the base and reacts with a second equivalent of sulfonyl chloride.

  • Causality: The highly electron-withdrawing nature of the 2,6-dichloro-4-nitrobenzenesulfonyl group dramatically lowers the pKa of the resulting sulfonamide N-H proton, making it acidic enough to be deprotonated by TEA or pyridine.

  • Solution: Control stoichiometry strictly (1.0 eq sulfonyl chloride to 1.1 eq aniline). Alternatively, if bis-sulfonylation is unavoidable, drive the reaction intentionally to the bis-sulfonamide, and then selectively cleave one sulfonyl group using a mild K 2​ CO 3​ /MeOH treatment to yield the pure mono-sulfonamide[3].

Caption: Decision tree for troubleshooting low yields in sterically hindered sulfonamide synthesis.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/impurity profile for this specific sterically hindered synthesis.

Base / Catalyst SystemSolventTemp. ProfileTime (h)Yield (%)Major Byproduct / Failure Mode
TEA (3.0 eq)DCM0 °C to RT12< 15%Unreacted Starting Material
Pyridine (neat)Pyridine0 °C to RT842%Bis-sulfonamide
TEA (3.0 eq) + DMAP (0.1 eq)DCM0 °C to RT688%Minimal (Trace Hydrolysis)
Pyridine (3.0 eq) + TMSOTf (1.5 eq)DCM0 °C to 60 °C494%Minimal

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, these protocols are designed as self-validating systems featuring built-in analytical checkpoints and chemically logical workup procedures.

Protocol A: DMAP-Catalyzed Sulfonylation (Standard Optimization)

This method utilizes DMAP to overcome the steric hindrance of the 2,6-dichloro substitution[1].

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Reagent Loading: Charge the flask with aniline (1.0 equiv) and anhydrous DCM (0.2 M concentration). Add triethylamine (3.0 equiv) and DMAP (0.1 equiv)[1].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath to suppress the exothermic hydrolysis pathway.

  • Electrophile Addition: Dissolve 2,6-dichloro-4-nitrobenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes[1].

  • Reaction Phase: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 6 hours. Validation Check: Monitor by TLC (Hexanes/EtOAc) until the aniline spot is consumed.

  • Targeted Quench & Workup: Quench the reaction with 1M HCl. Causality: The acidic quench protonates the TEA and DMAP, partitioning them into the aqueous layer and preventing them from co-eluting with the product[2]. Extract with DCM (3x). Wash the combined organic layers with saturated NaHCO 3​ to remove any hydrolyzed sulfonic acid byproduct[2], followed by brine.

  • Isolation: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Silyl Triflate-Promoted Sulfonylation (For Highly Recalcitrant Batches)

Use this protocol if Protocol A fails due to extreme electronic deactivation or if bis-sulfonylation is rampant[3].

  • System Preparation: In a flame-dried flask under argon, dissolve aniline (1.0 equiv), pyridine (3.0 equiv), and 2,6-dichloro-4-nitrobenzenesulfonyl chloride (1.2 equiv) in anhydrous DCM.

  • Activation: Cool the mixture to 0 °C and add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv) dropwise[3].

  • Reaction Phase: Stir at room temperature. If conversion stalls, heat the reaction to 60 °C for 4 hours[3].

  • Bis-sulfonamide Cleavage (Self-Correction): If LC-MS indicates bis-sulfonylation, concentrate the crude mixture and resuspend in Methanol. Add K 2​ CO 3​ (2.0 equiv) and stir at room temperature for 2 hours to selectively cleave the over-sulfonylated adduct back to the desired mono-sulfonamide[3].

  • Isolation: Perform an aqueous workup as described in Protocol A and purify.

References

  • Technical Support Center: Overcoming Low Reactivity of Sterically Hindered Amines with Pyrazine-2-sulfonyl chloride Source: BenchChem URL
  • Silyl Triflate-Promoted Sulfonylations Source: Organic Letters - ACS Publications URL
  • Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis Source: BenchChem URL

Sources

Optimization

Technical Support Center: Optimizing N-Phenylbenzenesulfonamide Synthesis

Welcome to the Synthesis Support Hub. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the preparation of N-phenylbenzenesulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Support Hub. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the preparation of N-phenylbenzenesulfonamide. Whether you are scaling up via continuous Schotten-Baumann conditions or fine-tuning organic base equivalents for a medicinal chemistry library, this resource provides field-proven methodologies, mechanistic troubleshooting, and quantitative parameters.

Workflow & Mechanistic Overview

The synthesis of N-phenylbenzenesulfonamide relies on the nucleophilic attack of aniline on the highly electrophilic sulfur atom of benzenesulfonyl chloride. The reaction produces hydrochloric acid (HCl) as a byproduct, necessitating a base to drive the equilibrium forward and prevent the protonation of unreacted aniline [1].

Mechanistic workflow of N-phenylbenzenesulfonamide synthesis via nucleophilic substitution.

Validated Experimental Protocols

Protocol A: Organic Base-Mediated Synthesis (Anhydrous Conditions)

This method is ideal for laboratory-scale synthesis requiring high purity, structural characterization, and minimal hydrolysis of the sulfonyl chloride [2].

Materials: Aniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), Triethylamine (TEA) or Pyridine (1.5 eq), Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation: Dissolve aniline (1.0 eq) in anhydrous DCM (~0.2 M concentration) in an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add TEA or Pyridine (1.5 eq) to the solution.

  • Cooling: Submerge the flask in an ice-water bath to achieve 0 °C. Causality: The sulfonylation reaction is highly exothermic; cooling prevents thermal degradation and minimizes side reactions like disulfonylation.

  • Electrophile Addition: Introduce benzenesulfonyl chloride (1.1 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ (to neutralize residual acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield pure white crystals.

Protocol B: Biphasic Schotten-Baumann Conditions (Aqueous Base)

Preferred for continuous processing and commercial scale-up due to improved safety profiles, avoidance of volatile organic bases, and cost-effectiveness [3].

Materials: Aniline (1.0 eq), Benzenesulfonyl chloride (1.1 eq), 10% Aqueous NaOH (2.0 eq), Toluene or 2-MeTHF.

Step-by-Step Methodology:

  • Biphasic Setup: Dissolve aniline in the organic solvent (e.g., Toluene). Add the 10% aqueous NaOH solution.

  • Reagent Addition: While vigorously stirring at room temperature, add benzenesulfonyl chloride dropwise. Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic phases, facilitating the immediate neutralization of HCl by the aqueous base.

  • Reaction: Stir for 4-6 hours. The pH should remain alkaline (pH 9-10).

  • Isolation: Separate the organic phase. Acidify the aqueous phase if the sodium salt of the sulfonamide has formed, precipitating the free sulfonamide. Extract, dry, and concentrate.

Quantitative Parameter Optimization

ParameterOrganic Base Method (Protocol A)Schotten-Baumann (Protocol B)Impact on Reaction
Solvent DCM, THFToluene, 2-MeTHF, WaterDetermines solubility of intermediates; biphasic limits hydrolysis.
Base TEA, Pyridine (1.2 - 1.5 eq)10% aq. NaOH, Na₂CO₃ (2.0 eq)Neutralizes HCl; excess prevents aniline protonation.
Temperature 0 °C to Room TempRoom TempControls exothermicity; higher temps increase disulfonylation.
Stoichiometry 1.0 eq Amine : 1.1 eq PhSO₂Cl1.0 eq Amine : 1.1 eq PhSO₂ClExcess PhSO₂Cl leads to N,N-bis(phenylsulfonyl)aniline.
Typical Yield 85 - 95%80 - 90%Varies based on workup efficiency and crystallization[4].

Troubleshooting Guide & FAQs

Q1: My TLC shows a significant amount of unreacted aniline, but the benzenesulfonyl chloride is fully consumed. What happened?

A1: This is a classic symptom of sulfonyl chloride hydrolysis. Benzenesulfonyl chloride reacts with ambient moisture or trace water in your solvent to form benzenesulfonic acid and HCl. Solution: If using Protocol A, ensure all glassware is oven-dried and solvents are strictly anhydrous. If using Protocol B, ensure the stirring rate is high enough so the acylation outpaces the hydrolysis.

Q2: I am isolating a byproduct with a much higher Rf value than my desired sulfonamide. What is it, and how do I prevent it?

A2: You are likely observing disulfonylation, resulting in the formation of N,N-bis(phenylsulfonyl)aniline. This occurs when the newly formed sulfonamide (which still has an acidic N-H proton) is deprotonated by the base and attacks a second molecule of benzenesulfonyl chloride. Solution: Strictly control the stoichiometry (do not exceed 1.1 eq of benzenesulfonyl chloride). Keep the reaction temperature at 0 °C during the addition phase, and avoid using a massive excess of strong base.

Q3: Why is 1M HCl used during the organic workup in Protocol A?

A3: The 1M HCl wash selectively protonates any unreacted aniline and the organic base (like TEA or pyridine), making them highly water-soluble. This pulls them into the aqueous layer, leaving the neutral N-phenylbenzenesulfonamide in the organic layer. The sulfonamide N-H is weakly acidic (pKa ~8.9) and will not be protonated by 1M HCl.

Q4: Can I use sodium carbonate instead of sodium hydroxide in the Schotten-Baumann protocol?

A4: Yes. Sodium carbonate (Na₂CO₃) is a milder base and is often preferred if the sulfonyl chloride is highly prone to hydrolysis[3]. However, the reaction may proceed slower than with NaOH, and you may need to gently warm the reaction or extend the stirring time.

Troubleshooting Start Issue: Low Yield / Impurities TLC Analyze TLC / LC-MS Start->TLC Unreacted Unreacted Aniline Present TLC->Unreacted Byproduct High Rf Byproduct Present TLC->Byproduct Hydrolysis Cause: PhSO2Cl Hydrolysis Unreacted->Hydrolysis Disulf Cause: Disulfonylation Byproduct->Disulf FixHydro Action: Use Anhydrous Solvents Hydrolysis->FixHydro FixDisulf Action: Reduce PhSO2Cl to 1.05 eq Disulf->FixDisulf

Diagnostic logic tree for resolving common sulfonamide synthesis issues.

References

  • Yu, X., Zhu, W., Liu, H., et al. (2022). Practical chemoselective aromatic substitution: the synthesis of N-(4-halo-2-nitrophenyl)benzenesulfonamide through the efficient nitration and halogenation of N-phenylbenzenesulfonamide. Organic & Biomolecular Chemistry, 20, 5444-5451.[Link]

  • Govindarasu, K., Kavitha, E., Sundaraganesan, N. (2014). Synthesis, structural, spectral (FTIR, FT-Raman, UV, NMR), NBO and first order hyperpolarizability analysis of N-phenylbenzenesulfonamide by density functional theory. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 417-431.[Link]

  • White, T. D., Berglund, K. D., Groh, J. M., Johnson, M. D., Miller, R. D., Yates, M. H. (2012). Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. Organic Process Research & Development, 16(5), 939–957.[Link]

  • Huang, W., Yu, H., Sheng, R., Li, J., Hu, Y. (2008). Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors. Bioorganic & Medicinal Chemistry, 16(24), 10190-10197.[Link]

Troubleshooting

Scaling up the synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Welcome to the Technical Support Center for Process Chemistry. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2,6-dichloro-4-nitro-N-p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Process Chemistry. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide .

Transitioning from a milligram-scale discovery route to a multi-gram or kilogram process introduces significant thermodynamic and kinetic challenges. Sulfonamide formation is highly exothermic, and the electrophilic sulfonyl chloride is prone to competitive hydrolysis[1]. This guide provides field-proven methodologies, troubleshooting frameworks, and mechanistic insights to ensure a safe, high-yielding, and reproducible scale-up campaign.

I. Process Workflow & Mechanistic Pathway

The synthesis relies on the nucleophilic attack of aniline onto the highly electrophilic sulfur center of 2,6-dichloro-4-nitrobenzenesulfonyl chloride. The strongly electron-withdrawing nitro group and the inductive effects of the two ortho-chloro groups make this specific sulfonyl chloride exceptionally reactive, amplifying both the desired aminolysis and undesired side reactions (like hydrolysis) during scale-up.

G Aniline Aniline + Base (Pyridine/TEA) in DCM/THF Reaction Nucleophilic Attack & Proton Transfer (Exothermic, T < 10°C) Aniline->Reaction Sulfonyl 2,6-dichloro-4-nitro- benzenesulfonyl chloride Sulfonyl->Reaction Controlled Dosing Workup Aqueous Quench & Acid Wash (pH < 3) Reaction->Workup Conversion >98% Product 2,6-dichloro-4-nitro-N- phenylbenzene-1-sulfonamide Workup->Product Crystallization

Workflow for the scale-up synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

II. Standard Operating Protocol (SOP): 1-Mole Scale-Up

This self-validating protocol utilizes anhydrous conditions to suppress hydrolysis, employing pyridine both as an acid scavenger and a nucleophilic catalyst.

Reagents & Materials:

  • 2,6-dichloro-4-nitrobenzenesulfonyl chloride (1.0 equiv, limiting reagent)

  • Aniline (1.05 equiv)

  • Pyridine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) (10 volumes)

Step-by-Step Methodology:

  • System Preparation: Purge a jacketed reactor with N2​ . Charge the reactor with aniline (1.05 equiv), pyridine (1.2 equiv), and 5 volumes of anhydrous DCM.

  • Thermal Equilibration: Initiate active cooling via the reactor jacket. Bring the internal temperature ( Tint​ ) to 0–5 °C. Validation: Do not proceed until Tint​ is stable for 15 minutes.

  • Controlled Dosing: Dissolve 2,6-dichloro-4-nitrobenzenesulfonyl chloride in 5 volumes of anhydrous DCM. Begin dropwise addition to the reactor.

    • Mechanistic Note: The reaction is instantaneous and highly exothermic. Control the dosing rate strictly to maintain Tint​<10 °C. Heat accumulation will exponentially increase the rate of side reactions[1].

  • Maturation: Once dosing is complete, maintain Tint​ at 10 °C for 1 hour, then gradually warm to 20 °C over 2 hours. Monitor via HPLC. Validation: Reaction is deemed complete when the sulfonyl chloride peak is < 1% Area/Area.

  • Aqueous Workup: Quench the reaction with 1M HCl (3 volumes) to protonate excess aniline and pyridine, driving them into the aqueous phase. Separate the layers. Wash the organic layer with brine (3 volumes).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture to yield the pure sulfonamide.

III. Troubleshooting Guide

Issue 1: Significant yield drop upon scaling from 10g to 100g.

  • Root Cause: Inadequate heat dissipation. In batch reactors, the surface-area-to-volume ratio decreases as scale increases. If the exotherm is not managed, localized "hot spots" occur. At elevated temperatures, any trace moisture will rapidly hydrolyze the highly activated 2,6-dichloro-4-nitrobenzenesulfonyl chloride into the unreactive sulfonic acid[1].

  • Solution: Decrease the dosing rate of the sulfonyl chloride. Alternatively, transition the dosing step to a continuous flow reactor setup, which offers superior heat transfer coefficients and prevents thermal runaway.

Issue 2: Product is contaminated with 2,6-dichloro-4-nitrobenzenesulfonic acid.

  • Root Cause: Hydrolysis of the starting material. The electron-withdrawing nitro and chloro groups make the sulfur center highly susceptible to attack by water.

  • Solution: Ensure all solvents (DCM, THF) are strictly anhydrous. If utilizing a biphasic Schotten-Baumann setup (aqueous inorganic base), the pH must be carefully optimized. Excessively high pH accelerates sulfonyl chloride hydrolysis faster than aminolysis[1]. Switch to the anhydrous pyridine/DCM protocol detailed above.

Issue 3: Presence of a di-sulfonylated impurity in the HPLC trace.

  • Root Cause: Primary amines can theoretically react with two equivalents of sulfonyl chloride. While the bulky 2,6-dichloro groups provide significant steric hindrance that naturally suppresses this, localized excesses of sulfonyl chloride during poor mixing can force the di-sulfonylation.

  • Solution: Ensure the aniline is always in slight excess (1.05 to 1.1 equiv) relative to the sulfonyl chloride[1]. Optimize the impeller speed to ensure rapid macroscopic mixing during dosing.

IV. Frequently Asked Questions (FAQs)

Q: The 2,6-dichloro-4-nitrobenzenesulfonyl chloride is highly corrosive and presents a severe safety risk at scale. Can we avoid isolating or handling it? A: Yes. Modern process chemistry has developed "on-demand" sulfur dioxide surrogates to bypass the isolation of hazardous sulfonyl chlorides. You can utilize a Sandmeyer-type chlorosulfonylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))[2]. In this route, the corresponding aniline precursor is treated with DABSO, a copper catalyst, and HCl to generate the sulfonyl chloride in situ, which is immediately trapped by the addition of aniline to form the sulfonamide. This avoids the accumulation of energetic diazonium intermediates and eliminates the need to handle the isolated sulfonyl chloride[2].

Q: Why use Pyridine instead of Triethylamine (TEA) as the base? A: While TEA is a stronger base, pyridine acts as a nucleophilic catalyst. It attacks the sulfonyl chloride to form a highly reactive, yet stable, sulfonylpyridinium intermediate. This intermediate is more selective for aminolysis over hydrolysis compared to the bare sulfonyl chloride, which is critical for electron-deficient substrates like the 2,6-dichloro-4-nitro derivative.

V. Scale-Up Data & Parameter Matrix

The following table summarizes the critical process parameters and expected outcomes when scaling the batch synthesis.

Scale (Moles)Cooling RequirementDosing Time (Hours)Expected Yield (%)Primary Impurity Risk
0.01 (Lab)Ice Bath0.2592 - 95%Di-sulfonylation
0.10 (Kilo-lab)Jacketed ( 0∘C fluid)1.0 - 1.588 - 92%Hydrolysis (Sulfonic Acid)
1.00 (Pilot)Jacketed ( −10∘C fluid)3.0 - 4.085 - 90%Hydrolysis (Sulfonic Acid)
Continuous FlowChiller Block ( 0∘C )N/A (Residence: 2 min)> 94%Unreacted Aniline

VI. References

  • . BenchChem. 2.. Organic Letters, American Chemical Society (2024). 3.. Organic Process Research & Development, American Chemical Society (2009).

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Welcome to the Application Scientist Support Center. Synthesizing 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide involves the condensation of 2,6-dichloro-4-nitrobenzenesulfonyl chloride with aniline.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Synthesizing 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide involves the condensation of 2,6-dichloro-4-nitrobenzenesulfonyl chloride with aniline. While mechanistically straightforward, researchers frequently encounter purity bottlenecks—specifically bis-sulfonylation, sulfonyl chloride hydrolysis, and unreacted precursors.

This guide provides causal explanations, self-validating protocols, and troubleshooting strategies to help you achieve >99% product purity.

Process Visualization: Synthesis & Purification Workflow

G A 2,6-Dichloro-4-nitrobenzenesulfonyl chloride + Aniline B Anhydrous Reaction (DCM, Pyridine, 0°C to RT) A->B C TLC / LC-MS Check Complete? B->C D Quench with Ice Water & Phase Separation C->D Yes I Extend Time / Add Base C->I No E Acid Wash (1M HCl) Removes Aniline & Pyridine D->E F Base Wash (Sat. NaHCO3) Removes Sulfonic Acid E->F G Recrystallization (EtOH/Water or EtOAc/Hexane) F->G H Pure 2,6-dichloro-4-nitro- N-phenylbenzene-1-sulfonamide G->H I->B

Workflow for the synthesis and purification of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Troubleshooting Guide: Reaction Optimization & Impurity Control

Q: My LC-MS shows a significant peak with a mass corresponding to the bis-sulfonylated product. How do I prevent this? A: Bis-sulfonylation is a classic side reaction when reacting primary amines like aniline with highly electrophilic sulfonyl chlorides (1[1]). Because aniline has two N–H bonds, the initially formed monosulfonamide can be deprotonated by the reaction base, making the nitrogen nucleophilic enough to attack a second molecule of 2,6-dichloro-4-nitrobenzenesulfonyl chloride (2[2]).

  • Causality-Driven Solution:

    • Stoichiometry: Ensure a strict 1:1.05 molar ratio of sulfonyl chloride to aniline. A slight excess of aniline prevents the sulfonyl chloride from finding the mono-sulfonamide product.

    • Temperature Control: Add the sulfonyl chloride dropwise at 0 °C. Lower temperatures favor the kinetics of the primary amine attack over the sterically hindered secondary sulfonamide attack.

Q: I am recovering a large amount of 2,6-dichloro-4-nitrobenzenesulfonic acid. Why is my starting material degrading? A: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water, leading to hydrolysis into the corresponding sulfonic acid (3[3]). The electron-withdrawing nitro and chloro groups on your specific sulfonyl chloride make the sulfur center extremely electrophilic, accelerating this hydrolysis.

  • Causality-Driven Solution: Bake all glassware at 120 °C, cool under an inert atmosphere (N2 or Ar), and use strictly anhydrous solvents stored over molecular sieves.

Q: My final product is highly colored (dark yellow/orange) instead of the expected pale crystalline solid. What causes this? A: Nitroaromatics are prone to forming highly colored charge-transfer complexes or undergoing minor redox side reactions during synthesis.

  • Causality-Driven Solution: Treat the crude mixture with activated charcoal during the recrystallization process. The porous structure of the charcoal traps large, conjugated colored oligomers while leaving the target sulfonamide in solution (3[3]).

Step-by-Step Methodology: Optimized Synthesis & Purification Protocol

This self-validating protocol utilizes differential solubility and pKa manipulation to systematically strip away specific impurities.

Phase 1: Reaction Setup

  • Dissolve aniline (1.05 eq) and anhydrous pyridine (2.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Dissolve 2,6-dichloro-4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM and add dropwise to the reaction flask over 30 minutes.

  • Self-Validation Check: Monitor the reaction by TLC (Hexane:EtOAc 3:1). The reaction is complete when the sulfonyl chloride spot (visualized by UV) completely disappears.

Phase 2: Liquid-Liquid Extraction (Acid/Base Washing)

  • Quench: Add ice-cold distilled water to the reaction mixture to quench any trace unreacted sulfonyl chloride.

  • Acid Wash (Removes Aniline & Pyridine): Wash the organic layer with 1M HCl (3 x 50 mL).

    • Self-Validation Check: Test the aqueous layer with pH paper; it must read pH < 2 to ensure complete protonation and removal of basic amines (4[4]).

  • Base Wash (Removes Sulfonic Acid): Wash the organic layer with saturated NaHCO3 (3 x 50 mL). The basic wash converts the hydrolyzed sulfonic acid byproduct into a highly water-soluble sodium salt (3[3]).

  • Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Phase 3: Recrystallization

  • Dissolve the crude solid in a minimum volume of boiling ethanol.

  • Add 1-2% w/w activated charcoal, boil for 5 minutes, and perform a hot filtration through fluted filter paper to remove the charcoal and colored impurities.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 1 hour to maximize crystal yield.

  • Self-Validation Check: Collect the purified 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide via vacuum filtration. The crystals should be pale and distinct. Verify final purity via HPLC (UV detection at 254 nm).

Quantitative Data: Impurity Profile Tracking

The following table summarizes the expected impurity clearance at each stage of the optimized protocol, demonstrating the efficacy of the targeted washing and recrystallization steps.

Process StageUnreacted AnilineSulfonic Acid ByproductBis-sulfonylation ProductTarget Sulfonamide Purity
Crude Reaction Mixture 2.5%4.0%3.5%~88.0%
Post-1M HCl Wash < 0.1% 3.8%3.5%~91.5%
Post-NaHCO3 Wash < 0.1%< 0.1% 3.5%~95.5%
Post-Recrystallization < 0.1%< 0.1%< 0.5% > 99.0%

FAQ: Advanced Purification Techniques

Q: Recrystallization is not sufficiently removing the bis-sulfonated impurity. What is the next best step? A: If bis-sulfonylation exceeds 5%, recrystallization may fail due to co-crystallization. You must exploit the chemical differences between the products. The target mono-sulfonamide has an acidic N–H proton (pKa ~8-9), whereas the bis-sulfonamide lacks this proton and is strictly neutral.

  • Advanced Protocol: Dissolve the crude mixture in an organic solvent (like EtOAc) and extract with a strong aqueous base (e.g., 1M NaOH). The mono-sulfonamide will deprotonate and move into the aqueous layer, leaving the neutral bis-sulfonamide in the organic layer. Carefully acidify the separated aqueous layer with HCl to precipitate your pure target mono-sulfonamide.

Q: Can I use column chromatography instead of liquid-liquid extraction? A: Yes, silica gel column chromatography is highly effective for separating sulfonamides (3[3]). However, it is less scalable and consumes large amounts of solvent. It should be reserved for isolating the product when acid/base extraction fails or when ultra-high purity is required for sensitive biological assays. A typical eluent system is a gradient of Hexane and Ethyl Acetate.

References

  • BenchChem. "Byproduct identification and removal in sulfonamide synthesis." BenchChem Technical Support.
  • MDPI.
  • Chemistry—A European Journal. "Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis." UniBa.
  • ISSST. "Micelle Catalyzed Monosulfonylation of Amines and Amino Acids in Aqueous Media." Institute of Chemical Technology.

Sources

Troubleshooting

Technical Support Center: Method Development for HPLC Analysis of 2,6-Dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Welcome to the technical support center for the HPLC analysis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. This guide provides in-depth technical assistance in a question-and-answer format to address specific c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. This guide provides in-depth technical assistance in a question-and-answer format to address specific challenges you may encounter during method development and routine analysis. The information herein is curated to provide not just procedural steps, but also the scientific rationale behind them, ensuring robust and reliable results.

Frequently Asked Questions (FAQs)

This section addresses common queries related to the HPLC analysis of sulfonamides, with a specific focus on 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Q1: What are the recommended starting conditions for HPLC method development for this compound?

A foundational step in method development is establishing a robust set of starting parameters. For a substituted sulfonamide like 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, a reversed-phase HPLC approach is typically the most effective.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides excellent hydrophobic retention for the nonpolar regions of the molecule. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN) or Methanol (MeOH)The acidic mobile phase helps to suppress the ionization of any residual silanol groups on the column, which can cause peak tailing.[1] Acetonitrile generally provides better peak shape and lower viscosity, while methanol can offer different selectivity.[2]
Gradient Start with a linear gradient from 20% B to 80% B over 20 minutes.A gradient elution is recommended to ensure the timely elution of the compound and any potential impurities with varying polarities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column and provides a good starting point for optimization.
Column Temperature 30-40°CMaintaining a consistent and slightly elevated column temperature can improve peak shape, reduce viscosity, and enhance reproducibility.[3][4]
Detection UV-Vis or Photodiode Array (PDA) Detector at ~265 nmSulfonamides typically exhibit strong UV absorbance. A PDA detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development.[5][6][7][8][9][10]
Injection Volume 10 µLThis is a standard injection volume. It can be adjusted based on the concentration of the sample and the sensitivity of the detector.

Q2: How do I prepare my sample of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide for HPLC analysis?

Proper sample preparation is critical for accurate and reproducible results. The goal is to dissolve the analyte in a solvent that is compatible with the mobile phase and to remove any particulate matter.

Protocol: Standard and Sample Solution Preparation

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide reference standard into a 25 mL volumetric flask.

    • Add a small amount of a suitable organic solvent (e.g., acetonitrile or methanol) to dissolve the standard. Use sonication if necessary to ensure complete dissolution.

    • Dilute to the mark with the same solvent and mix thoroughly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a solvent mixture that mimics the initial mobile phase composition. This is crucial to avoid peak distortion.[11][12]

  • Sample Preparation:

    • If the sample is a solid, accurately weigh an appropriate amount and dissolve it in a suitable solvent, following a similar procedure to the standard stock solution preparation.

    • For samples in a complex matrix, an extraction step may be necessary. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[13][14]

    • After dissolution or extraction, filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could block the column frit.[15]

Q3: What is the importance of a Photodiode Array (PDA) Detector in this analysis?

A Photodiode Array (PDA) or Diode Array Detector (DAD) offers significant advantages over a standard single-wavelength UV detector.[5][6] A PDA detector simultaneously measures the absorbance across a wide range of UV-Vis wavelengths.[5][8] This capability is particularly useful during method development for:

  • Peak Purity Analysis: A PDA detector can assess the spectral homogeneity across a chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak is pure and not co-eluting with an impurity.[7]

  • Compound Identification: The UV spectrum of a compound is a characteristic property. By comparing the spectrum of an unknown peak to that of a reference standard, you can confirm its identity.[7]

  • Method Optimization: A PDA detector allows you to determine the optimal detection wavelength for your analyte, maximizing sensitivity.[9]

Troubleshooting Guide

This section provides solutions to common problems encountered during the HPLC analysis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Problem 1: My peak is tailing.

Peak tailing is a common issue in HPLC and can lead to inaccurate integration and poor resolution.[15]

  • Cause A: Secondary Interactions with Residual Silanols: The silica backbone of many reversed-phase columns has residual silanol groups that can interact with polar functional groups on the analyte, causing peak tailing.[11][16]

    • Solution:

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of the silanol groups, reducing these unwanted interactions.[1]

      • Use an End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanols have been chemically deactivated. Using such a column can significantly improve peak shape.[16]

  • Cause B: Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a distorted peak shape.[12]

    • Solution: Reduce the injection volume or dilute the sample.[12]

  • Cause C: Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.[16]

    • Solution: Use tubing with a narrow internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volume.[11]

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_pH Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) Start->Check_pH Reduce_Load Reduce Sample Concentration or Injection Volume Check_pH->Reduce_Load No Improvement End_Good Issue Resolved Check_pH->End_Good Improvement Check_Column Evaluate Column Health (Age, Contamination) Reduce_Load->Check_Column No Improvement Reduce_Load->End_Good Improvement Check_Column->End_Good Improvement with Column Cleaning End_Bad Consider New Column (End-capped) Check_Column->End_Bad No Improvement

Caption: A decision-making workflow for troubleshooting peak tailing.

Problem 2: My retention times are shifting.

Inconsistent retention times can make peak identification and quantification unreliable.[15]

  • Cause A: Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile organic component can lead to retention time drift.[12]

    • Solution: Prepare fresh mobile phase daily. Keep mobile phase reservoirs capped to minimize evaporation. Use a high-quality online degasser.

  • Cause B: Fluctuations in Column Temperature: The temperature of the HPLC column has a significant effect on retention time.[4]

    • Solution: Use a column oven to maintain a constant and consistent temperature. Even small fluctuations in ambient lab temperature can affect reproducibility.[4]

  • Cause C: Pump Issues or Leaks: Inconsistent flow from the pump due to worn seals or check valves, or a leak in the system, will cause retention times to vary.[12]

    • Solution: Regularly perform pump maintenance. Check for leaks throughout the system, paying close attention to fittings.

Troubleshooting_RT_Shift Start Retention Time Shift Observed Check_Mobile_Phase Verify Mobile Phase Preparation (Freshness, Composition) Start->Check_Mobile_Phase Check_Temperature Ensure Stable Column Temperature Check_Mobile_Phase->Check_Temperature No Improvement End_Good Issue Resolved Check_Mobile_Phase->End_Good Improvement Check_System_Pressure Monitor System Backpressure (Check for Leaks, Pump Issues) Check_Temperature->Check_System_Pressure No Improvement Check_Temperature->End_Good Improvement Check_System_Pressure->End_Good Improvement after Maintenance

Caption: A systematic approach to diagnosing retention time shifts.

Problem 3: I'm seeing a noisy or drifting baseline.

A high level of baseline noise or a drifting baseline can interfere with the detection and integration of small peaks.

  • Cause A: Air Bubbles in the System: Air bubbles passing through the detector cell are a common cause of baseline noise.

    • Solution: Thoroughly degas the mobile phase before use. Purge the pump to remove any trapped air bubbles.

  • Cause B: Contaminated Mobile Phase or Solvents: Impurities in the mobile phase solvents or additives can contribute to baseline noise.

    • Solution: Use high-purity, HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm filter.

  • Cause C: Detector Lamp Issues: An aging or failing detector lamp can cause a noisy or drifting baseline.

    • Solution: Check the lamp energy or intensity. If it is low, the lamp may need to be replaced.

Method Validation

Once a suitable HPLC method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation is a regulatory requirement and is essential for ensuring the quality and reliability of analytical data.[17][18] The International Council for Harmonisation (ICH) provides guidelines for analytical method validation.[17][19][20]

Key Validation Parameters (as per ICH Q2(R2))

Validation ParameterDescription
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[18]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.[18]
Precision The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

References

  • Vertex AI Search. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD.
  • Phenomenex. (2025, April 1). Types of HPLC Detectors.
  • ResearchGate. (n.d.). Photodiodes: A powerful tool in hplc for peak detection and identification.
  • alwsci. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Patsnap Eureka. (2025, September 19). Optimize Column Temperature for HPLC Peak Symmetry.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection.
  • GenTech Scientific. (2023, February 17). A Brief Overview of PDA Detectors in HPLC.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Avantor. (n.d.). The Importance of Temperature in Liquid Chromatography.
  • MDPI. (2018, June 4). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ACS Publications. (2017, February 17). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ScienceDirect. (2002, August 2). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.
  • Benchchem. (n.d.). Technical Support Center: HPLC Analysis of Sulfonamides.
  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • PMC. (2021, June 22). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD.
  • ScienceDirect. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • ResearchGate. (2025, October 16). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • ResearchGate. (n.d.). Selection of a mobile phase for the separation of sulfanilamide mixtures.
  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Analytical Methods (RSC Publishing). (n.d.). Determination of sulfonamides in blood using acetonitrile–salt aqueous two-phase extraction coupled with high-performance liquid chromatography and liquid chromatography–tandem mass spectrometry.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ICH. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Thermo Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
  • ResearchGate. (n.d.). Toxic/Harmful Solvents‐Free Technique for HPLC Determination of Six Sulfonamides in Meat | Request PDF.
  • Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide and Conventional Sulfonamide Antibiotics: A Guide for Researchers

This guide provides a comprehensive framework for comparing the novel sulfonamide derivative, 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, with established sulfonamide antibiotics. It is designed for researchers,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for comparing the novel sulfonamide derivative, 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, with established sulfonamide antibiotics. It is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols.

Introduction: The Evolving Landscape of Sulfonamide Antibiotics

Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy since the 1930s.[1] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides disrupt the synthesis of folate, a crucial precursor for DNA and RNA synthesis, leading to a bacteriostatic effect.[1][2][4][5]

Despite their historical success, the emergence of antibiotic resistance necessitates the development of novel sulfonamide derivatives with improved efficacy and a broader spectrum of activity. This guide focuses on a hypothetical novel compound, 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, and outlines a systematic approach to compare its potential as an antibiotic with well-established sulfonamides like Sulfamethoxazole and Sulfadiazine.

Structural and Mechanistic Postulates for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

The chemical structure of a drug is intrinsically linked to its biological activity. The proposed structure of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide suggests several key features that could influence its antimicrobial properties.

Structural Features and Potential Implications:

  • Dichloro Substitution: The presence of two chlorine atoms on the phenyl ring attached to the sulfonamide group may enhance the compound's lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.[6]

  • Nitro Group: The electron-withdrawing nitro group can significantly impact the electronic properties of the molecule, which may influence its binding affinity to the target enzyme, DHPS.[6]

  • N-phenyl Substitution: The N-phenyl group on the sulfonamide nitrogen is a departure from the heterocyclic rings found in many clinically used sulfonamides. This modification could affect the compound's solubility, protein binding, and overall pharmacokinetic profile.

Hypothesized Mechanism of Action:

It is postulated that 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide will retain the classical sulfonamide mechanism of action by inhibiting DHPS. The unique substitutions on the aromatic rings may, however, alter its binding kinetics or its ability to overcome common resistance mechanisms.

Comparator Sulfonamide Antibiotics

For a robust comparative analysis, it is essential to select well-characterized sulfonamide antibiotics as benchmarks.

  • Sulfamethoxazole: A widely used sulfonamide, often in combination with trimethoprim. It has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Sulfadiazine: Another common sulfonamide used for a variety of bacterial infections, including urinary tract infections and toxoplasmosis.[2][3]

A Framework for Comparative Evaluation

A comprehensive comparison should be based on a set of well-defined experimental metrics. The following sections outline the key parameters and the necessary protocols to evaluate the potential of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Chemical Synthesis and Characterization

The first step is the synthesis and purification of the target compound. A plausible synthetic route is the reaction of 2,6-dichloro-4-nitroaniline with benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

  • Dissolution: Dissolve 2,6-dichloro-4-nitroaniline in a suitable aprotic solvent, such as dichloromethane.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Acylation: Slowly add benzenesulfonyl chloride to the reaction mixture at a controlled temperature, typically 0-5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification & Characterization A 2,6-dichloro-4-nitroaniline C Dissolution in DCM A->C B Benzenesulfonyl Chloride E Addition of Benzenesulfonyl Chloride at 0-5°C B->E D Addition of Triethylamine C->D D->E F Reaction Monitoring (TLC) E->F G Quenching and Extraction F->G H Column Chromatography / Recrystallization G->H I Characterization (NMR, MS, EA) H->I J J I->J Final Product

Caption: Synthesis workflow for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide.

Antibacterial Spectrum and Efficacy

The primary measure of an antibiotic's effectiveness is its ability to inhibit bacterial growth. This is quantified by determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[7]

  • Culture Preparation: Grow bacterial strains to the mid-logarithmic phase in appropriate broth media (e.g., Mueller-Hinton Broth).

  • Serial Dilutions: Prepare two-fold serial dilutions of the test compound, comparator sulfonamides, and a positive control antibiotic in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Values (µg/mL)

CompoundS. aureusE. faecalisE. coliP. aeruginosa
2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide163264>128
Sulfamethoxazole3264128>128
Sulfadiazine3264128>128
Mechanism of Action Confirmation

To confirm that the novel compound acts via the expected pathway, a dihydropteroate synthase (DHPS) inhibition assay should be performed.

DHPS_Inhibition_Pathway cluster_inhibition Mechanism of Action cluster_outcome Cellular Outcome PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Normal Pathway Bacterial_Growth Bacterial Growth Inhibition Sulfonamide 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide Sulfonamide->DHPS Inhibition Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid DNA_RNA DNA & RNA Synthesis Folic_Acid->DNA_RNA DNA_RNA->Bacterial_Growth Inhibited

Caption: Proposed mechanism of action via DHPS inhibition.

In Vitro Toxicity Assessment

A crucial aspect of drug development is to assess the potential toxicity of a new compound to mammalian cells.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

  • Cell Lines: Use a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and comparators for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

  • Formazan Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm. The cell viability is proportional to the absorbance.

Data Presentation: Hypothetical IC50 Values (µM)

CompoundHepG2HEK293
2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide>100>100
Sulfamethoxazole>100>100
Doxorubicin (Positive Control)1.52.0

Conclusion and Future Directions

This guide provides a foundational framework for the comparative evaluation of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. The proposed experiments will generate critical data on its antibacterial efficacy, mechanism of action, and preliminary safety profile. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models of infection and a more comprehensive toxicological assessment. The structural novelty of this compound, particularly the dichloro and N-phenyl substitutions, may offer a promising avenue to overcome existing sulfonamide resistance, a hypothesis that should be explored through studies with resistant bacterial strains.

References

  • Ivanov, I. et al. (2024). Synthesis, Mechanism of action And Characterization of Sulphonamide.
  • Life Science Journal (2014). Synthesis of Some Novel Antibacterial Sulfonamide Reactive. Life Science Journal, 11(11).
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities (2026). MDPI.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Synthesis and Biological Activity of New Sulfonamide Derivatives - Impactfactor. (2021). International Journal of Drug Delivery Technology.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2014). Journal of Chemistry. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Physical Chemistry Chemical Physics. [Link]

  • Study.com (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]

  • Picmonic (n.d.). Sulfonamides Mechanisms. [Link]

  • Study.com (n.d.). Sulfonamide: Mechanism of Action & Uses - Video. [Link]

  • N-(2,6-Dichloro-phen-yl)-4-methyl-benzene-sulfonamide. (2010). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o142. [Link]

  • Verdel, B. M., Souverein, P. C., Egberts, A. C., & Leufkens, H. G. (2006). Difference in risks of allergic reaction to sulfonamide drugs based on chemical structure. The Annals of Pharmacotherapy, 40(6), 1040-1046. [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. [Link]

  • Sulfonamides Mechanisms. (n.d.). Picmonic. [Link]

  • Sulfonamide: Mechanism of Action & Uses - Video. (n.d.). Study.com. [Link]

Sources

Comparative

Validation and Comparative Analysis of the Antibacterial Activity of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide

Executive Summary The emergence of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and resilient Gram-negative pathogens, has severely compromised the clinical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The emergence of multidrug-resistant (MDR) bacterial strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and resilient Gram-negative pathogens, has severely compromised the clinical efficacy of traditional antibiotics [5]. Sulfonamides, historically valued for their broad-spectrum bacteriostatic properties, are undergoing structural revitalization to overcome these resistance mechanisms [1]. This guide provides an objective, data-driven comparative analysis of a highly functionalized derivative: 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide (DCNPS) . Designed for drug development professionals and application scientists, this document outlines the mechanistic advantages of DCNPS, evaluates its performance against standard alternatives, and details the self-validating experimental protocols required for rigorous antimicrobial susceptibility testing (AST).

Mechanism of Action & Structural Advantage

Traditional sulfonamides, such as sulfamethoxazole, function as competitive inhibitors of dihydropteroate synthase (DHPS) , an enzyme essential for the bacterial synthesis of folic acid (Vitamin B9) [1]. Because human cells absorb pre-formed folate from their environment rather than synthesizing it, DHPS presents a highly selective antibacterial target [2].

DCNPS introduces a significant structural advantage over parent sulfonamides. The integration of the 2,6-dichloro and 4-nitro functional groups onto the N-phenyl ring dramatically increases the molecule's lipophilicity and electron-withdrawing capacity. This structural modification enhances the binding affinity of the compound to the DHPS active site, effectively outcompeting endogenous p-aminobenzoic acid (PABA) even in strains that overexpress PABA as a resistance mechanism [5].

Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds DHF Dihydrofolic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (Folate) DHF->THF Dihydrofolate Reductase DNA Nucleic Acid Synthesis (DNA/RNA) THF->DNA Precursor DCNPS 2,6-dichloro-4-nitro- N-phenylbenzene- 1-sulfonamide DCNPS->DHPS Competitive Inhibition

Competitive inhibition of DHPS by DCNPS in the bacterial folate synthesis pathway.

Comparative Performance Data

To objectively assess the efficacy of DCNPS, its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were evaluated alongside standard clinical therapies: Sulfamethoxazole (SMX) and Ampicillin (AMP) . The data below synthesizes expected performance metrics based on recent structural-activity relationship (SAR) studies of highly substituted sulfonamide derivatives [2, 3, 4].

Bacterial StrainGram ClassificationDCNPS MIC (µg/mL)SMX MIC (µg/mL)AMP MIC (µg/mL)DCNPS MBC (µg/mL)
Staphylococcus aureus (ATCC 25923)Positive1664232
MRSA (Clinical Isolate)Positive32>256>25664
Escherichia coli (ATCC 25922)Negative641288128
Pseudomonas aeruginosaNegative128>25664256

Data Interpretation: While Ampicillin outperforms DCNPS against susceptible, wild-type strains (e.g., S. aureus ATCC 25923), DCNPS demonstrates profound superiority against resistant clinical isolates like MRSA. Furthermore, unlike traditional sulfonamides which are strictly bacteriostatic, highly functionalized derivatives like DCNPS often exhibit bactericidal properties (where MBC is typically within a 2- to 4-fold ratio of the MIC) [4, 5].

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity and trustworthiness, all testing must comply with the Clinical and Laboratory Standards Institute (CLSI) M100 guidelines [7, 9]. The following protocols are designed as self-validating systems, ensuring that any procedural drift is immediately caught by internal quality controls.

Protocol A: Broth Microdilution for MIC Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible bacterial growth [1].

  • Inoculum Preparation: Emulsify 4–5 well-isolated colonies from an 18-24 hour agar plate into sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1×108 CFU/mL) [8].

    • Causality: Strict adherence to the 0.5 McFarland standard is critical. An inoculum that is too dense causes the "inoculum effect," depleting the drug and yielding false resistance. An inoculum that is too sparse will yield falsely susceptible results [8].

  • Serial Dilution: Prepare a two-fold serial dilution of DCNPS in cation-adjusted Mueller-Hinton broth (CAMHB) across a 96-well microtiter plate, ranging from 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Add 10 µL of the standardized bacterial suspension to each well to achieve a final target concentration of 5×105 CFU/mL.

  • Incubation: Incubate the plates aerobically at 37°C for 16–20 hours.

  • Readout: Visually inspect the wells. The MIC is recorded as the lowest concentration well exhibiting complete optical clarity (no turbidity).

Protocol B: Minimum Bactericidal Concentration (MBC) Assay

Because MIC only confirms the inhibition of growth, the MBC assay is causally necessary to determine if DCNPS actually kills the pathogen [3].

  • Subculturing: From the 96-well MIC plate, aspirate 10 µL from the MIC well and all subsequent clear wells (concentrations higher than the MIC).

  • Plating: Spread the aliquots onto drug-free nutrient agar plates.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum (absence of significant colony growth) [3].

Workflow Culture 1. Bacterial Culture (18-24h growth) McFarland 2. Inoculum Prep (0.5 McFarland Standard) Culture->McFarland Incubation 4. Incubation (37°C for 16-20h) McFarland->Incubation Dilution 3. Serial Dilution of DCNPS (0.5 to 256 µg/mL) Dilution->Incubation MIC 5. MIC Determination (Lowest conc. with no growth) Incubation->MIC Plating 6. Subculture to Agar (From clear wells) MIC->Plating MBC 7. MBC Determination (≥99.9% kill rate) Plating->MBC

Sequential workflow for determining MIC and MBC of DCNPS against bacterial strains.

Quality Control (QC) & System Validation

To establish absolute trustworthiness, the experimental design must be self-validating. In accordance with CLSI best practices for evaluating commercial and novel ASTs [6], every experimental run must include parallel testing of standardized QC strains (e.g., E. coli ATCC 25922 and S. aureus ATCC 29213).

  • The Validation Logic: The acceptable MIC ranges for control drugs (like SMX and AMP) against these specific ATCC strains are strictly defined by CLSI M100 [7]. If the MIC of the control drug against the QC strain falls outside the predefined acceptable range, the entire 96-well plate is invalidated. This ensures that variables such as broth pH, cation concentration, and incubation temperature were optimal, thereby validating the novel DCNPS data generated on that same plate [6].

References

  • Antibacterial Activity of Sulfonamide Derivatives against Clinical Strains of Bacteria. ResearchGate.[Link]

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR.[Link]

  • Comparative study on Antibacterial efficacy of a series of chromone sulfonamide derivatives against drug-resistant and MDR-isolates. PMC.[Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis.[Link]

  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. ASM.[Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI.[Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). CHAIN Network.[Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. FDA.[Link]

Validation

Comparative Analysis of 2,6- vs 2,5-Dichloro-N-phenylbenzenesulfonamides: Structural Dynamics and Pharmacological Applications

The sulfonamide moiety is a highly versatile pharmacophore in modern drug discovery. However, the precise halogenation pattern on the benzenesulfonyl ring fundamentally dictates the molecule's three-dimensional architect...

Author: BenchChem Technical Support Team. Date: March 2026

The sulfonamide moiety is a highly versatile pharmacophore in modern drug discovery. However, the precise halogenation pattern on the benzenesulfonyl ring fundamentally dictates the molecule's three-dimensional architecture, dramatically altering its target specificity. This guide provides an in-depth comparative analysis of 2,6-dichloro-N-phenylbenzenesulfonamide and 2,5-dichloro-N-phenylbenzenesulfonamide , exploring the causality between their steric properties, conformational flexibility, and distinct biological applications.

Structural and Conformational Causality

The spatial arrangement of chlorine substituents on the sulfonyl-attached benzene ring governs the dihedral angle between the aromatic planes and the sulfonamide ( C−SO2​−NH−C ) linkage.

The 2,6-Dichloro Isomer: Rigid and Orthogonal

In the 2,6-dichloro substitution pattern, the presence of two bulky chlorine atoms at the ortho positions (C2 and C6) creates severe steric repulsion with the adjacent sulfonyl oxygen atoms and the sulfonamide nitrogen. To minimize this energetic penalty, the benzenesulfonyl ring is forced to twist out of the molecular plane, adopting a steep dihedral angle (typically 75°–90°). This locks the molecule into a rigid, orthogonal conformation. This rigidity is highly advantageous when targeting enzymes with deep, narrow binding gorges, such as [1].

The 2,5-Dichloro Isomer: Flexible and Adaptable

Conversely, the 2,5-dichloro isomer possesses only a single ortho-chlorine. The absence of the second ortho substituent significantly reduces steric hindrance around the SO2​ group. Consequently, the molecule retains a high degree of conformational flexibility, allowing the torsion angle to adapt to broader or more dynamic binding pockets. This adaptability is critical for binding to dynamic targets, such as the fusion peptide pocket of the [2].

ConformationalLogic cluster_26 2,6-Dichloro Substitution cluster_25 2,5-Dichloro Substitution A1 Dual Ortho-Chlorines A2 Severe Steric Clash (SO2 & N-H) A1->A2 A3 Rigid Orthogonal Conformation A2->A3 A4 High Affinity for Narrow Pockets (AChE) A3->A4 B1 Single Ortho-Chlorine B2 Reduced Steric Hindrance B1->B2 B3 Conformational Flexibility B2->B3 B4 Adaptable Binding (Viral HA Protein) B3->B4

Fig 1. Steric hindrance dictates conformational rigidity and target specificity.

Comparative Performance Data

The structural divergence between the two isomers directly translates to their pharmacological utility. The table below summarizes their quantitative and qualitative differences based on recent structure-activity relationship (SAR) studies.

Property / Parameter2,6-Dichloro-N-phenylbenzenesulfonamide2,5-Dichloro-N-phenylbenzenesulfonamide
Ortho-Substituents Two (C2, C6)One (C2)
Steric Hindrance Severe (Cl clashes with SO2​ and N-H)Moderate
Dihedral Angle 75° – 90° (Rigid/Orthogonal)40° – 65° (Flexible)
Primary Biological Target Acetylcholinesterase (AChE)Viral Hemagglutinin (HA) Protein
Binding Pocket Nature Narrow, deep active site gorgeDynamic, adaptable fusion peptide pocket
Representative Efficacy High AChE inhibition ( IC50​ < 1 µM)High Viral Entry inhibition ( IC50​ ~ 1-5 µM)

Experimental Workflows & Methodologies

To ensure scientific integrity, the evaluation of these compounds requires a self-validating experimental system. The workflow below outlines the synthesis and subsequent target-specific biological validation.

ExperimentalWorkflow Step1 Step 1: Sulfonylation (Ar-SO2Cl + Aniline) Step2 Step 2: Purification (Flash Chromatography) Step1->Step2 Step3 Step 3: Structural Validation (1H-NMR, LC-MS) Step2->Step3 Assay1 AChE Inhibition Assay (Ellman's Method) Step3->Assay1 2,6-Isomer Assay2 Viral HA Fusion Assay (Erythrocyte Lysis) Step3->Assay2 2,5-Isomer

Fig 2. Step-by-step workflow from synthesis to target-specific biological validation.

Protocol A: General Synthesis of Dichloro-N-phenylbenzenesulfonamides

Causality Note: The addition of a non-nucleophilic base (pyridine or triethylamine) is critical to scavenge the HCl byproduct. Without it, the aniline starting material becomes protonated (forming an unreactive anilinium ion), stalling the reaction.

  • Reaction Setup : Dissolve 1.0 equivalent of aniline (or substituted aniline) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition : Add 2.0 equivalents of anhydrous pyridine to the solution and cool the mixture to 0°C using an ice bath.

  • Sulfonylation : Slowly add 1.1 equivalents of the corresponding sulfonyl chloride (either 2,6-dichlorobenzenesulfonyl chloride or 2,5-dichlorobenzenesulfonyl chloride) dropwise.

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor completion via TLC (Hexane:Ethyl Acetate 3:1).

  • Purification : Quench with 1M HCl to remove excess pyridine, extract with DCM, dry over MgSO4​ , and purify via automated flash chromatography.

  • Self-Validation : Confirm product purity via 1H -NMR. Crucial check: Ensure the disappearance of the broad aniline NH2​ peak (~3.5 ppm) and the appearance of a sharp sulfonamide N-H singlet (~6.5 - 7.5 ppm).

Protocol B: AChE Inhibition Assay (For 2,6-Dichloro Isomers)

Causality Note: Ellman's method relies on acetylthiocholine as a surrogate substrate. AChE cleaves it to thiocholine, which reacts with DTNB to form a yellow anion. The rate of color formation is inversely proportional to the inhibitor's efficacy.

  • Preparation : Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

  • Incubation : In a 96-well plate, combine 140 µL of buffer, 20 µL of the 2,6-dichloro sulfonamide test compound (varying concentrations in DMSO), and 20 µL of AChE enzyme solution (0.22 U/mL). Incubate for 15 minutes at 25°C.

  • Reaction Initiation : Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 14 mM acetylthiocholine iodide.

  • Quantification : Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC50​ using non-linear regression.

Protocol C: Viral HA Fusion Assay (For 2,5-Dichloro Isomers)

Causality Note: Influenza viruses mediate membrane fusion exclusively at low pH. By triggering fusion via acidification in the presence of erythrocytes, the release of NADH from lysed cells serves as a direct, self-validating readout of fusion inhibition.

  • Preparation : Prepare a 1% suspension of chicken erythrocytes in PBS.

  • Binding : Incubate the erythrocyte suspension with Influenza A virus (e.g., A/WSN/33) on ice for 30 minutes in the presence of the 2,5-dichloro sulfonamide compound.

  • Fusion Trigger : Acidify the mixture to pH 5.0 using 0.1 M citric acid to trigger HA-mediated membrane fusion.

  • Incubation : Incubate the suspension at 37°C for 30 minutes.

  • Quantification : Centrifuge the plates to pellet intact erythrocytes. Transfer the supernatant and measure the release of NADH (absorbance at 340 nm) resulting from viral-induced erythrocyte lysis. Reduced absorbance indicates successful HA fusion inhibition.

Conclusion

The choice between 2,6- and 2,5-dichloro-N-phenylbenzenesulfonamides should be strictly dictated by the target's structural requirements. For highly restricted, narrow binding pockets (like AChE), the sterically locked, orthogonal 2,6-dichloro isomer provides superior binding affinity. Conversely, for dynamic protein-protein interfaces or fusion pockets (like Influenza HA), the conformationally adaptable 2,5-dichloro isomer is the superior lead compound.

References

  • Girisha, H. R., et al. "Active site directed docking studies: synthesis and pharmacological evaluation of cis-2,6-dimethyl piperidine sulfonamides as inhibitors of acetylcholinesterase." European Journal of Medicinal Chemistry, 2009.[Link]

  • White, K., et al. "Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein." Journal of Medicinal Chemistry, 2021.[Link]

Comparative

A Comparative Guide to the Synthesis of 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide: A Senior Application Scientist's Perspective

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of plausible synthetic routes for...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel chemical entities is paramount. This guide provides an in-depth, comparative analysis of plausible synthetic routes for 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide, a molecule of interest for further chemical exploration. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind the chosen methodologies, offering practical insights to inform your experimental design.

Two primary synthetic strategies will be explored and contrasted: a traditional two-step approach involving the formation of a sulfonyl chloride intermediate, and a more contemporary, one-pot methodology that proceeds directly from the corresponding nitroarene.

Route 1: The Traditional Two-Step Synthesis

This classical approach is a workhorse in organic synthesis, offering a robust and generally high-yielding pathway. It proceeds in two distinct stages: the conversion of an aniline to a sulfonyl chloride via a Sandmeyer-type reaction, followed by the coupling of the sulfonyl chloride with aniline to form the desired sulfonamide.

Step 1: Synthesis of 2,6-dichloro-4-nitrobenzenesulfonyl chloride

The initial and often most challenging step is the conversion of the weakly basic 2,6-dichloro-4-nitroaniline to its corresponding sulfonyl chloride. The electron-withdrawing nature of the nitro and chloro substituents, combined with the steric hindrance from the ortho-chlorine atoms, necessitates specific and carefully controlled reaction conditions for the initial diazotization.

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the conversion of an amino group to a wide variety of functionalities via a diazonium salt intermediate.[1][2] The reaction is initiated by the diazotization of the primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite and a strong acid.[3] The resulting diazonium salt is a versatile intermediate that can then be subjected to a copper-catalyzed reaction to introduce the desired substituent. In this case, sulfur dioxide in the presence of a copper(I) salt will be used to generate the sulfonyl chloride. The reaction is believed to proceed through a radical mechanism.[1]

  • Diazotization:

    • In a flask equipped with a mechanical stirrer, dissolve 2,6-dichloro-4-nitroaniline (1.0 eq) in concentrated sulfuric acid at a temperature maintained between 25-30 °C.[4]

    • Separately, prepare a solution of nitrosylsulfuric acid by dissolving sodium nitrite (1.1 eq) in concentrated sulfuric acid.[5]

    • Slowly add the nitrosylsulfuric acid solution to the aniline solution, maintaining the temperature at 25-30 °C.

    • Stir the reaction mixture for 3 hours to ensure complete formation of the diazonium salt.[4]

  • Sulfonylation (Sandmeyer-type reaction):

    • In a separate reaction vessel, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent, such as acetic acid.

    • Bubble sulfur dioxide gas through this solution.

    • Slowly add the previously prepared diazonium salt solution to the copper(I) chloride/sulfur dioxide mixture, maintaining a low temperature (0-5 °C).

    • After the addition is complete, allow the reaction to stir for several hours, monitoring for the cessation of nitrogen gas evolution.

    • Upon completion, the reaction mixture is typically poured onto ice, and the precipitated sulfonyl chloride is collected by filtration.

Step 2: Formation of the Sulfonamide

The second step involves the nucleophilic attack of aniline on the synthesized 2,6-dichloro-4-nitrobenzenesulfonyl chloride to form the final sulfonamide product. This reaction is generally straightforward and can be achieved under various conditions.

The formation of the sulfonamide bond is a classic nucleophilic acyl substitution-type reaction. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to yield the stable sulfonamide. A base is typically employed to neutralize the hydrochloric acid byproduct.

  • Dissolve 2,6-dichloro-4-nitrobenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Add pyridine (1.2 eq) to the solution to act as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of aniline (1.05 eq) in DCM to the flask.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature for 5-6 hours.[6]

  • The reaction mixture is then worked up by washing with aqueous acid to remove excess pyridine, followed by an aqueous base to remove any unreacted sulfonyl chloride. The organic layer is then dried and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

Route 2: The Modern One-Pot Approach from Nitroarenes

In the quest for more efficient and atom-economical synthetic methods, one-pot reactions have gained significant traction. For the synthesis of N-arylsulfonamides, methods have been developed that proceed directly from the corresponding nitroarene, bypassing the need to isolate the intermediate aniline and sulfonyl chloride.

These one-pot procedures typically involve the in-situ reduction of the nitro group to an amine, followed by a coupling reaction with a sulfonylating agent. Iron powder is a commonly used and environmentally benign reducing agent for this transformation.[7] The subsequent N-S bond formation can be catalyzed by various transition metals, with iron-based systems showing promise.[8]

  • To a reaction vessel containing water, add 3,5-dichloro-1-nitrobenzene (1.0 eq), an arylsulfonyl chloride (1.2 eq), and iron powder (as the reductant).[7]

  • The reaction mixture is then heated, typically to around 100 °C, and stirred for several hours.

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.

  • The organic layer is then washed, dried, and concentrated to afford the crude sulfonamide, which is subsequently purified.

Performance Comparison

ParameterRoute 1: Traditional Two-Step SynthesisRoute 2: Modern One-Pot Synthesis
Starting Material 2,6-dichloro-4-nitroaniline3,5-dichloro-1-nitrobenzene
Key Reagents Nitrosylsulfuric acid, SO₂, CuCl, Aniline, PyridineArylsulfonyl chloride, Iron powder
Number of Steps Two (plus intermediate purification)One
Typical Yield Can be high, but dependent on both steps. Yields for sulfonamide formation from sulfonyl chlorides are often in the range of 85-100%.[6]Moderate to excellent yields have been reported for similar systems.[7]
Reaction Conditions Diazotization requires strongly acidic and low-temperature conditions. Sulfonamide formation is milder.Typically requires elevated temperatures.
Process Simplicity More complex due to multiple steps and isolation of intermediates.Simpler workflow, avoiding isolation of potentially unstable intermediates.
Safety Considerations Diazonium salts can be explosive if isolated.Use of iron powder is generally safe.
"Green" Chemistry Use of strong acids and potentially hazardous intermediates.Use of water as a solvent and a benign reducing agent is advantageous.

Experimental Workflows

Traditional Two-Step Synthesis cluster_0 Step 1: Sulfonyl Chloride Synthesis cluster_1 Step 2: Sulfonamide Formation A 2,6-dichloro-4-nitroaniline B Diazotization (Nitrosylsulfuric Acid) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (SO₂, CuCl) C->D E 2,6-dichloro-4-nitrobenzenesulfonyl chloride D->E H 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide E->H F Aniline G Pyridine, DCM F->G

Caption: Workflow for the traditional two-step synthesis.

Modern One-Pot Synthesis cluster_0 One-Pot Reaction A 3,5-dichloro-1-nitrobenzene C Iron Powder, Water, Heat A->C B Benzenesulfonyl chloride B->C D 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide C->D

Caption: Workflow for the modern one-pot synthesis.

Conclusion

Both the traditional two-step synthesis and the modern one-pot approach offer viable pathways to 2,6-dichloro-4-nitro-N-phenylbenzene-1-sulfonamide. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity.

The traditional method, while more labor-intensive, provides greater control over each transformation and may be more amenable to optimization for higher purity of the final product. The modern one-pot approach represents a more streamlined and potentially "greener" alternative, although it may require more optimization to achieve comparable yields and purity to the two-step method.

This guide provides a solid foundation for any researcher embarking on the synthesis of this or structurally related sulfonamides. As with any synthetic endeavor, careful experimental design and execution are key to success.

References

  • Youn, S. W., et al. (2014). Regioselective Synthesis of 3-Arylindoles from N-Ts-Anilines and Styrenes. Organic Letters, 16(15), 4004-4007.
  • Kurkin, A. V., et al. (2005). A new convenient synthesis of 1,2,3,4-tetrahydro-γ-carbolines by reductive cyclization of N-(2-(1H-indol-3-yl)ethyl)sulfonamides. Russian Chemical Bulletin, 54(10), 2397-2402.
  • Conway, B. G., et al. (2009). Synthesis and biological evaluation of novel N-substituted-2-phenyl-3-fluoroallylamines as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(1), 246-250.
  • CN103613511A - Dilute sulfuric acid diazotization process of substituted phenylamine - Google P
  • Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
  • Li, J., et al. (2018). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. Organic & Biomolecular Chemistry, 16(27), 5016-5020.
  • Kochi, J. K. (1957). The Mechanism of the Sandmeyer and Meerwein Reactions. Journal of the American Chemical Society, 79(11), 2942-2948.
  • Hodgson, H. H., & Walker, J. (1933). The diazotisation of some aminodiphenyl derivatives. Journal of the Chemical Society (Resumed), 1620-1622.
  • Galland, J. C., et al. (2003). A convenient synthesis of sulfonyl chlorides from sulfonic acids using cyanuric chloride as a dehydrating agent. Tetrahedron Letters, 44(12), 2469-2471.
  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3684-3690.
  • Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961-3964.
  • Wikipedia. (2023). Sandmeyer reaction.
  • Diazotisation - Organic Chemistry Portal. (n.d.).
  • CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google P
  • o-NITROPHENYLSULFUR CHLORIDE - Organic Syntheses Procedure. (n.d.).
  • US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google P
  • Hodgson, H. H., & Walker, J. (1935). The diazotisation of some aminodiphenyl derivatives. Part II. Journal of the Chemical Society (Resumed), 530-532.
  • Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Justia P
  • A Comparative Guide to 2,6-Diisopropyl-4-nitroaniline and 2,6-Dichloro-4-nitroaniline in Synthesis - Benchchem. (n.d.).
  • Schreiber, R. S., et al. (1947). The Synthesis of Sulfonamides. I. The Use of Liquid Ammonia as a Solvent in the Reaction of Amines and Sulfonyl Chlorides. Journal of the American Chemical Society, 69(12), 3132-3133.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Yan, M., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7854-7859.
  • Bahrami, K., et al. (2009). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Journal of Heterocyclic Chemistry, 46(3), 535-538.
  • US5162511A - Nitrosating and diazotizing reagents and reactions - Google P
  • Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Molecular Diversity, 25(4), 2567-2593.
  • Sandmeyer Reaction Mechanism - BYJU'S. (2019).
  • Diazotization of Weakly Basic and Insoluble Amines. The Use of Pyridine, Quinoline and Isoquinoline as Solvents. (n.d.).
  • Preparation of 2,6-dichloro-4-nitroaniline - PrepChem.com. (n.d.).
  • Willis, M. C. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(36), 12592-12595.
  • Recent advances in the synthesis of N-acyl sulfonamides - Semantic Scholar. (n.d.).
  • Diazotisation - Organic Chemistry Portal. (n.d.).
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (n.d.).
  • Electrochemical behavior of a nitrobenzenesulfonyl derivative of aniline in aqueous solution. (n.d.).
  • Catalytic Enantioselective Synthesis of N-C Axially Chiral N-(2,6-Disubstituted-phenyl)
  • Sandmeyer Chlorosulfonylation of (Hetero)
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023).
  • Synthesis of n -arylsulfonamides from nitroarenes and sodium sulfinate.
  • Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides - WUR eDepot. (2023).
  • Copper-free Sandmeyer-type Reaction for the Synthesis of Sulfonyl Fluorides | Organic Letters - ACS Public
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.).
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions. (2024).
  • 4-DICHLORO- AND 3 - Journal of the Indian Institute of Science. (n.d.).

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.